Product packaging for Orphenadrine Citrate(Cat. No.:CAS No. 4682-36-4)

Orphenadrine Citrate

Cat. No.: B1202039
CAS No.: 4682-36-4
M. Wt: 461.5 g/mol
InChI Key: MMMNTDFSPSQXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orphenadrine citrate is a citrate salt which comprises equimolar amounts of orphenadrine and citric acid. It has a role as a NMDA receptor antagonist, a H1-receptor antagonist, a parasympatholytic, a muscle relaxant and a muscarinic antagonist. It contains an orphenadrine.
This compound is the citrate salt form of orphenadrine with a muscle relaxant property. Although the mechanism of action has not been fully elucidated, this compound appears to block cholinergic receptors, thereby interfering with the transmission of nerve impulses from the spinal cord to the muscles. It does not produce myoneural block, nor does it affect crossed extensor reflexes.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for pain.
See also: Orphenadrine (has active moiety);  Aspirin;  caffeine;  this compound (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31NO8 B1202039 Orphenadrine Citrate CAS No. 4682-36-4

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMNTDFSPSQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-98-7 (Parent)
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8044678
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4682-36-4, 4724-58-7
Record name Orphenadrine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4682-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORPHENADRINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Orphenadrine Citrate in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a centrally acting skeletal muscle relaxant with a long history of clinical use for the relief of painful musculoskeletal conditions. Structurally related to diphenhydramine, it belongs to the ethanolamine class of antihistamines.[1] However, its therapeutic effects extend beyond simple histamine antagonism, involving a complex interplay of multiple pharmacological actions within the central nervous system (CNS).[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects relevant to skeletal muscle relaxation and analgesia. We will delve into its multifaceted receptor interactions, modulation of descending pain pathways, and ion channel blockade. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Multimodal Mechanism of Action

The primary therapeutic benefit of this compound in the context of skeletal muscle spasm is not derived from a direct action on the muscle tissue itself, but rather from its centrally mediated effects.[2][4] The drug's efficacy is attributed to a combination of anticholinergic, NMDA receptor antagonistic, antihistaminic, and sodium channel blocking properties, as well as its influence on descending monoaminergic pain pathways.

Anticholinergic (Antimuscarinic) Activity

Orphenadrine is a nonselective muscarinic acetylcholine receptor (mAChR) antagonist. In conditions of muscle spasm, there can be hyperactivity of cholinergic pathways in the CNS, contributing to increased muscle tone. By blocking muscarinic receptors, orphenadrine is thought to counteract this excessive cholinergic stimulation, leading to a reduction in efferent motor neuron firing and subsequent muscle relaxation. While its anticholinergic potency is reported to be approximately 58% that of atropine, specific binding affinities for the individual muscarinic receptor subtypes (M1-M5) are not extensively documented in readily available literature.

NMDA Receptor Antagonism

Orphenadrine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain transmission. It binds to the phencyclidine (PCP) binding site within the NMDA receptor channel. By blocking the NMDA receptor, orphenadrine can attenuate the transmission of nociceptive signals in the spinal cord and other CNS regions, contributing to its analgesic effect. This action is particularly relevant in conditions of chronic pain and hyperalgesia, where NMDA receptor activity is often upregulated.

Histamine H1 Receptor Antagonism

As a derivative of diphenhydramine, orphenadrine possesses histamine H1 receptor antagonist properties. While its antihistaminic activity is considered weaker than its anticholinergic effects, it may contribute to the overall therapeutic profile, potentially through sedative effects and modulation of central neurotransmission. Centrally acting H1 antagonists have been shown to possess analgesic properties, and this may be a contributing factor to orphenadrine's efficacy.

Sodium Channel Blockade

Orphenadrine has been demonstrated to block voltage-gated sodium channels, an action that is increasingly recognized as a significant contributor to its analgesic effects. It exhibits inhibitory activity on several sodium channel subtypes, including those critically involved in pain signaling (Nav1.7, Nav1.8, and Nav1.9) and the primary sodium channel in skeletal muscle (Nav1.4). By blocking these channels, orphenadrine can reduce the generation and propagation of action potentials in nociceptive pathways.

Modulation of Descending Monoaminergic Pathways

There is evidence to suggest that orphenadrine's antinociceptive effects are, in part, mediated by its influence on descending monoaminergic pain modulatory pathways, specifically the raphe-spinal serotonergic system. Studies have shown that the depletion of serotonin can reduce the analgesic effect of orphenadrine. This suggests that orphenadrine may enhance the activity of these descending inhibitory pathways, which play a crucial role in suppressing nociceptive transmission at the level of the spinal cord dorsal horn. Additionally, orphenadrine has been shown to inhibit the reuptake of norepinephrine, which would also enhance descending inhibitory signaling.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of orphenadrine for its various molecular targets.

Table 1: Receptor Binding Affinities and Inhibitory Concentrations of Orphenadrine

TargetParameterValueSpecies/Tissue
NMDA Receptor Ki6.0 µMHuman Frontal Cortex
IC5016.2 µMCultured Superior Colliculus Neurons
Norepinephrine Transporter Ki1.05 µMRat Vas Deferens Membranes

Data obtained from radioligand binding assays and patch-clamp electrophysiology.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of orphenadrine's mechanism of action.

Radioligand Competition Binding Assay for NMDA Receptors

Objective: To determine the binding affinity (Ki) of orphenadrine for the NMDA receptor.

Protocol:

  • Membrane Preparation: Homogenates of post-mortem human frontal cortex are prepared. The tissue is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: [3H]MK-801, a high-affinity NMDA receptor channel blocker.

    • Competitor: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of a known, unlabeled NMDA receptor ligand (e.g., MK-801) to determine non-specific binding.

  • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of orphenadrine in a multi-well plate. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of orphenadrine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channels

Objective: To characterize the inhibitory effects of orphenadrine on voltage-gated sodium channels.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the desired human sodium channel subtype (e.g., Nav1.4).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on individual transfected cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane.

  • Voltage-Clamp Protocol: The membrane potential of the cell is clamped at a holding potential (e.g., -100 mV). A series of voltage steps are applied to elicit sodium currents.

  • Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.

  • Data Acquisition: Sodium currents are recorded before and after the application of orphenadrine.

  • Data Analysis: The peak sodium current amplitude is measured at each voltage step. The concentration-response curve for orphenadrine's inhibition of the sodium current is plotted to determine the IC50 value. The voltage- and use-dependence of the block can also be investigated by varying the holding potential and the frequency of stimulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for investigating orphenadrine's mechanism of action.

Orphenadrine_Mechanism_of_Action cluster_CNS Central Nervous System cluster_Receptors Receptor Targets cluster_Channels_Transporters Ion Channels & Transporters cluster_Pathways Neural Pathways cluster_Effects Therapeutic Effects Orphenadrine This compound Muscarinic_Receptor Muscarinic Receptors (M1-M5) Orphenadrine->Muscarinic_Receptor Antagonism NMDA_Receptor NMDA Receptor Orphenadrine->NMDA_Receptor Antagonism H1_Receptor Histamine H1 Receptor Orphenadrine->H1_Receptor Antagonism Na_Channel Voltage-gated Sodium Channels Orphenadrine->Na_Channel Blockade NE_Transporter Norepinephrine Transporter Orphenadrine->NE_Transporter Inhibition Descending_Serotonergic Descending Serotonergic Pathway (Raphe-Spinal) Orphenadrine->Descending_Serotonergic Modulation Muscle_Relaxation Skeletal Muscle Relaxation Muscarinic_Receptor->Muscle_Relaxation Reduces Cholinergic Tone Analgesia Analgesia NMDA_Receptor->Analgesia Decreases Central Sensitization H1_Receptor->Muscle_Relaxation Sedation/Central Effects Na_Channel->Analgesia Reduces Nociceptive Firing NE_Transporter->Analgesia Enhances Descending Inhibition Descending_Serotonergic->Analgesia Enhances Descending Inhibition

Figure 1: A diagram illustrating the multifaceted mechanism of action of this compound in the CNS.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand & Orphenadrine prep->incubate filter Filtration to Separate Bound & Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Figure 2: A simplified workflow for a radioligand competition binding assay.

Conclusion

The mechanism of action of this compound is complex and multifaceted, involving interactions with multiple receptor systems, ion channels, and descending pain modulatory pathways within the central nervous system. Its efficacy as a skeletal muscle relaxant and analgesic stems from the synergistic effects of its anticholinergic, NMDA receptor antagonist, antihistaminic, and sodium channel blocking properties. A deeper understanding of these intricate mechanisms is crucial for the rational design of novel therapeutics for pain and neuromuscular disorders. Further research is warranted to fully elucidate the specific contributions of each pharmacological action to the overall clinical profile of orphenadrine and to identify more selective agents with improved therapeutic indices.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Orphenadrine Citrate Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of orphenadrine citrate powder. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient (API). All quantitative data has been summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for key characterization techniques are also provided, alongside visualizations of logical relationships and experimental workflows.

General Information and Chemical Properties

This compound is the citrate salt of orphenadrine, a tertiary amine that is a phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol.[1] It is a white or almost white, practically odorless, crystalline powder with a bitter taste.[2][3] This centrally acting skeletal muscle relaxant functions as a muscarinic antagonist.[4][5]

Table 1: Chemical and Molecular Data for this compound

PropertyValueReferences
Chemical Name N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Molecular Formula C₂₄H₃₁NO₈ (C₁₈H₂₃NO·C₆H₈O₇)
Molecular Weight 461.5 g/mol
CAS Number 4682-36-4
Chiral Centers 1

Physicochemical and Thermal Properties

The physicochemical properties of this compound are critical to its formulation, stability, and bioavailability.

Table 2: Physicochemical and Thermal Data for this compound Powder

PropertyValueReferences
Physical State White to off-white, crystalline solid powder
Melting Point 132-138 °C
Boiling Point 363 °C
pH (1% soln/water) 5.0 - 6.0
Log P (Orphenadrine base) 3.77
Polymorphism Studies indicate an absence of polymorphism.

Solubility Profile

This compound exhibits varied solubility depending on the solvent system.

Table 3: Solubility of this compound

SolventSolubility DescriptionQuantitative ValueReferences
Water Sparingly soluble~1 in 70 parts; >69.2 µg/mL at pH 7.4
Ethanol (96%) Slightly soluble-
Methanol Partially soluble-
n-Octanol Partially soluble-
Propylene Glycol Soluble-
Chloroform Soluble (hydrochloride salt)-
Diethyl Ether Insoluble-
Dimethyl Sulfoxide (DMSO) Soluble92 mg/mL at 25°C
Acetonitrile Slightly soluble (with heating)-

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on standard pharmacopeial and analytical chemistry practices.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the crystalline powder transitions to a liquid state.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the this compound powder is placed in a mortar and finely ground to ensure homogeneity.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-4 mm.

  • Measurement:

    • The packed capillary tube is placed into the heating block of the melting point apparatus.

    • For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

    • The apparatus is then allowed to cool. A fresh sample is prepared and heated rapidly to about 10-15 °C below the approximate melting point.

    • The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination.

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound powder is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is removed from the shaker bath and allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then centrifuged to remove any remaining suspended particles.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the ionizable groups in this compound.

Apparatus:

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or reaction vessel

Procedure:

  • Instrument Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).

  • Titration: The solution is placed in the reaction vessel with the pH electrode and a magnetic stir bar. The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point(s) of the curve correspond to the pKa value(s) of the compound. The procedure should be repeated at least three times to ensure reproducibility.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the physicochemical characterization of this compound powder.

Physicochemical_Properties_Relationship Structure Chemical Structure (C₂₄H₃₁NO₈) MW Molecular Weight (461.5 g/mol) Structure->MW Solubility Solubility Structure->Solubility pKa pKa Structure->pKa Bioavailability Bioavailability Solubility->Bioavailability MeltingPoint Melting Point (132-138 °C) Polymorphism Polymorphism (Crystalline Form) MeltingPoint->Polymorphism pKa->Solubility pKa->Bioavailability Stability Chemical Stability Polymorphism->Solubility Polymorphism->Bioavailability Polymorphism->Stability Experimental_Workflow Start This compound Powder Sample Visual Visual Inspection (Color, Appearance) Start->Visual Thermal Thermal Analysis Start->Thermal Spectro Spectroscopic Analysis Start->Spectro Separation Separation Techniques Start->Separation End Comprehensive Physicochemical Profile Visual->End DSC DSC (Melting Point, Purity) Thermal->DSC TGA TGA (Thermal Stability) Thermal->TGA DSC->End TGA->End FTIR FTIR (Functional Groups) Spectro->FTIR NMR NMR (Structure Elucidation) Spectro->NMR FTIR->End NMR->End HPLC HPLC (Purity, Assay) Separation->HPLC Solubility_Test Solubility Testing Separation->Solubility_Test pKa_Test pKa Determination Separation->pKa_Test HPLC->End Solubility_Test->End pKa_Test->End

References

The Enigmatic Crystalline Landscape of Orphenadrine Citrate: A Technical Guide to Polymorph Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orphenadrine citrate, a skeletal muscle relaxant, presents a curious case in the study of polymorphism—the ability of a solid material to exist in multiple crystalline forms. While the existence of true polymorphs of this compound is a subject of some debate in scientific literature, this guide provides a comprehensive overview of the reported methods for their synthesis and the analytical techniques employed for their characterization. Understanding the potential for polymorphism is critical in drug development, as different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a pharmaceutical product.

Synthesis of this compound Crystalline Forms

The primary method reported for the preparation of different crystalline forms of this compound is recrystallization from various solvent systems.[1][2] This technique relies on the principle that the solubility of a compound changes with temperature and the nature of the solvent, allowing for the controlled formation of crystals with potentially different internal lattice structures.

General Recrystallization Protocol

A supersaturated solution is the starting point for crystallization. The general steps are as follows:

  • Dissolution: Dissolve 10 g of this compound in a minimal amount of a selected solvent or solvent system in a conical flask. Heating on a water bath can be employed to facilitate dissolution.[1]

  • Supersaturation: Gradually add more solvent while heating until the drug is completely dissolved, creating a supersaturated solution.[1]

  • Filtration: Filter the hot, supersaturated solution to remove any particulate matter.[1]

  • Crystallization: Allow the solution to cool, which will induce crystallization. Different cooling methods (e.g., slow cooling, rapid cooling) can be employed to potentially isolate different polymorphic forms.

  • Isolation and Drying: The resulting crystals are then isolated, typically by filtration, and dried.

While specific solvent systems for this compound are not extensively detailed in the available literature, the process of polymorph screening typically involves a wide range of solvents with varying polarities.

Characterization of Crystalline Forms

A combination of analytical techniques is essential to identify and characterize the obtained crystalline forms. The primary methods include Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).

Analytical Techniques and Expected Observations
Analytical TechniquePurposeKey Observations for this compound
Melting Point To determine the temperature at which the solid form transitions to a liquid. Different polymorphs will have distinct melting points.A reported melting point peak is 139.27°C.
Fourier Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule. While polymorphs have the same chemical composition, differences in their crystal lattice can lead to subtle shifts in the vibrational frequencies of the functional groups.The carbonyl (C=O) stretch is observed around 1728-1730 cm⁻¹, and the O-H stretching is seen in the range of 3300-2750 cm⁻¹.
Differential Scanning Calorimetry (DSC) To measure the heat flow associated with thermal transitions as a function of temperature. This provides information on melting points and enthalpies of fusion, which are unique for each polymorph.A reported endothermic peak at 139.27°C with an enthalpy of -129.51 J/g.
Powder X-ray Diffraction (PXRD) To obtain a diffraction pattern unique to a specific crystalline structure. This is the most definitive method for identifying and distinguishing between different polymorphs.Reported major peaks for different crystalline forms range from 4.26 Å to 4.49 Å, indicating variations in crystallinity and stability.

Quantitative Data Summary

The following table summarizes the reported thermal characteristics of a crystalline form of this compound.

ParameterValueReference
Melting Point139.27°C
Enthalpy of Fusion-129.51 J/g

The following table summarizes the key FTIR absorption bands for functional groups in this compound.

Functional GroupAbsorption Band (cm⁻¹)Reference
Carbonyl (C=O)1728-1730
O-H3300-2750

Experimental and Logical Workflows

Polymorph Screening Workflow

The following diagram illustrates a typical workflow for polymorph screening.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results start This compound API recrystallization Recrystallization from Various Solvents start->recrystallization solids Isolated Crystalline Solids recrystallization->solids ftir FTIR Spectroscopy solids->ftir dsc Differential Scanning Calorimetry solids->dsc pxrd Powder X-ray Diffraction solids->pxrd analysis Data Analysis and Comparison ftir->analysis dsc->analysis pxrd->analysis polymorphs Identified Polymorphs analysis->polymorphs Distinct Physicochemical Properties no_polymorphs No Evidence of Polymorphism analysis->no_polymorphs Identical Physicochemical Properties

Polymorph Screening Workflow
Analytical Characterization Workflow

This diagram outlines the process of characterizing the obtained solid forms.

G cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_conclusion Conclusion start Crystalline Solid Sample pxrd PXRD Analysis start->pxrd dsc DSC Analysis start->dsc ftir FTIR Analysis pxrd->ftir h_nmr ¹H NMR Analysis dsc->h_nmr conclusion Identification of Polymorphic Form ftir->conclusion h_nmr->conclusion

Analytical Characterization Workflow

Discussion and Future Outlook

The study of this compound polymorphism highlights the complexities of solid-state chemistry. While one study has successfully reported the synthesis and characterization of different crystalline forms, another investigation concluded that the molecule does not exhibit polymorphism. This discrepancy could be attributed to various factors, including the specific solvent systems and crystallization conditions employed, the purity of the starting material, and the sensitivity of the analytical techniques used.

For drug development professionals, this underscores the importance of a thorough polymorph screen as a critical step in the pre-formulation phase. The potential for different crystalline forms, even if their existence is debated, necessitates a rigorous and well-documented investigation to ensure the selection of the most stable and appropriate form for development. This will ultimately contribute to the manufacturing of a consistent, safe, and effective drug product.

Future research should focus on a more exhaustive screening of crystallization conditions for this compound to definitively confirm or refute the existence of multiple polymorphs. Single-crystal X-ray diffraction studies would provide unequivocal proof of different crystal packing arrangements. Furthermore, a detailed investigation into the thermodynamic and kinetic relationships between any identified forms would be invaluable for establishing robust manufacturing and storage protocols.

References

Orphenadrine Citrate Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine is a tertiary amine compound, structurally related to diphenhydramine, with a well-established role as a skeletal muscle relaxant and an agent for treating drug-induced parkinsonism and muscle spasms.[1] Its pharmacological profile is complex, stemming from its interactions with multiple receptor systems, including muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[1][2] This multifaceted activity, often referred to as being a "dirty drug," presents both therapeutic opportunities and challenges in drug design.[3] Understanding the structure-activity relationship (SAR) of orphenadrine and its analogs is paramount for the rational design of more selective and efficacious therapeutic agents with minimized off-target effects.

This technical guide provides a comprehensive overview of the SAR studies of orphenadrine citrate, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways and experimental workflows.

Core Structure and Pharmacological Activity

Orphenadrine, chemically known as N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine, possesses a characteristic benzhydryl ether scaffold.[1] Its activity is intrinsically linked to this core structure and the nature of its substituents.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for orphenadrine and its analogs at its primary receptor targets. The data is primarily derived from radioligand binding assays, which measure the affinity of a compound for a specific receptor.

Table 1: Muscarinic Receptor Binding Affinities of Orphenadrine and Related Compounds

CompoundReceptor SubtypeKi (nM)Test SystemReference
OrphenadrineNon-selectivePotent (58% of atropine)Not specified
DiphenhydramineNon-selectiveHigh affinityNot specified

Table 2: Histamine H1 Receptor Binding Affinities of Orphenadrine and Related Compounds

CompoundKi (nM)Test SystemReference
OrphenadrineHigh affinityNot specified
DiphenhydramineHigh affinityNot specified

Table 3: NMDA Receptor Binding Affinities of Orphenadrine

CompoundKi (µM)Test SystemReference
Orphenadrine6.0 ± 0.7Human frontal cortex homogenates

Key Structure-Activity Relationship Insights

Systematic studies on orphenadrine and its analogs, notably the seminal work by Harms and Nauta in 1960, have elucidated several key structural features that govern its pharmacological activity.

  • The Benzhydryl Moiety: The two aromatic rings are crucial for activity. The nature and position of substituents on these rings significantly influence potency and selectivity.

  • The Ether Linkage: The oxygen atom in the ether linkage is a critical pharmacophoric element.

  • The Amino Group: The tertiary amino group is essential for activity. The nature of the alkyl substituents on the nitrogen atom modulates potency and selectivity. Quaternary ammonium salts generally exhibit potent anticholinergic activity.

  • The Ethylene Chain: The two-carbon distance between the ether oxygen and the nitrogen atom is optimal for high affinity at muscarinic and histamine H1 receptors.

Experimental Protocols

The quantitative SAR data presented in this guide are primarily generated through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Muscarinic and Histamine H1 Receptors

Objective: To determine the binding affinity (Ki) of test compounds (orphenadrine analogs) for muscarinic and histamine H1 receptors.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Radioligands:

    • For Muscarinic Receptors: [³H]-QNB (Quinuclidinyl benzilate) or [³H]-NMS (N-methylscopolamine).

    • For Histamine H1 Receptors: [³H]-Mepyramine.

  • Receptor Source: Homogenates of tissues rich in the target receptors (e.g., rat brain cortex for muscarinic receptors, guinea pig cerebellum for H1 receptors) or cell lines expressing the recombinant human receptor subtypes.

  • Test Compounds: Orphenadrine and its analogs dissolved in an appropriate solvent.

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: The receptor source is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • Membrane homogenate to initiate the binding reaction.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Orphenadrine exerts its effects by modulating the signaling of its target receptors. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades.

Gq_Signaling_Pathway Orphenadrine Orphenadrine H1R_M1R H1 / M1/M3/M5 Receptors Orphenadrine->H1R_M1R Antagonist Gq Gq/11 H1R_M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse Modulates PKC->CellularResponse Phosphorylates target proteins Gi_Signaling_Pathway Orphenadrine Orphenadrine M2R M2/M4 Receptors Orphenadrine->M2R Antagonist Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates target proteins NMDA_Receptor_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR IonChannel Ion Channel NMDAR->IonChannel Opens Orphenadrine Orphenadrine Orphenadrine->IonChannel Blocks (Uncompetitive) Ca_Na Ca²⁺ / Na⁺ Influx IonChannel->Ca_Na Allows CellularResponse Neuronal Excitation & Downstream Signaling Ca_Na->CellularResponse SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis & Iteration Design Analog Design (Based on SAR Hypotheses) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BindingAssay Competitive Radioligand Binding Assays (M₁, H₁, NMDA) Purification->BindingAssay FunctionalAssay Functional Assays (e.g., Calcium mobilization, muscle strip contraction) BindingAssay->FunctionalAssay SAR_Analysis SAR Analysis (Relate structure to activity) FunctionalAssay->SAR_Analysis NewHypotheses Formulate New Hypotheses SAR_Analysis->NewHypotheses NewHypotheses->Design Iterate

References

In Vitro Pharmacological Profile of Orphenadrine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a multifaceted drug, historically classified as a skeletal muscle relaxant and an anticholinergic agent. Its complex pharmacological profile, however, extends beyond these initial classifications, revealing a broader spectrum of activity that includes interactions with key central nervous system targets. This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant laboratory workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Activities

This compound exerts its effects through modulation of several key biological targets. Its primary mechanisms of action identified through in vitro studies include antagonism of N-methyl-D-aspartate (NMDA) receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.[1][2][3] Furthermore, it has been shown to inhibit the reuptake of norepinephrine and dopamine and to block voltage-gated sodium and potassium channels.[4][5]

Data Presentation: Quantitative In Vitro Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound with its various molecular targets. These values, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), provide a quantitative measure of the drug's potency at these sites.

Table 1: Receptor Binding Affinities of this compound

Target ReceptorLigand/AssayPreparationKi (µM)IC50 (µM)Reference
NMDA Receptor (PCP binding site)[3H]MK-801 BindingPostmortem human frontal cortex homogenates6.0 ± 0.7-
Dopamine Transporter (DAT)[3H]-Dopamine UptakePorcine Aortic Endothelial (PAE) cells expressing hDAT-~10
Muscarinic Acetylcholine ReceptorsNot specifiedNot specifiedNonselective antagonist-
Histamine H1 ReceptorNot specifiedNot specifiedAntagonist>100 (for arachidonic acid release)

Table 2: Ion Channel Interactions of this compound

Ion ChannelCell LineMethodIC50 (µM)Key FindingsReference
HERG Potassium ChannelHEK 293 cellsWhole-cell patch clamp0.85Concentration-dependent inhibition.Not specified in snippets
Voltage-Gated Sodium Channels (Nav1.1, Nav1.5, Nav1.7, Nav1.8, Nav1.9)HEK293 cells, rat DRG sensory neuronsWhole-cell patch clampNot specifiedConcentration-, voltage-, and frequency-dependent inhibition. Binds to the local anesthetic receptor site.

Table 3: Enzyme and Transporter Inhibition by this compound

Enzyme/TransporterSubstrate/Marker ActivityPreparationInhibitionKi (µM)IC50 (µM)Reference
Norepinephrine Transporter (NET)[3H]-dl-noradrenaline uptakeRat atriaPotent inhibitor--
Cytochrome P450 2B6 (CYP2B6)Bupropion hydroxylationHuman liver microsomesStrong inhibition (45-57%)--Not specified in snippets
Cytochrome P450 2D6 (CYP2D6)Dextromethorphan O-demethylationHuman liver microsomesStrong inhibition (80-90%)--Not specified in snippets
Cytochrome P450 2C9 (CYP2C9)Not specifiedHuman liver microsomesStrong inhibition--Not specified in snippets
Cytochrome P450 1A2 (CYP1A2)Not specifiedHuman liver microsomesPartial inhibition--Not specified in snippets
Cytochrome P450 2A6 (CYP2A6)Not specifiedHuman liver microsomesPartial inhibition--Not specified in snippets
Cytochrome P450 3A4 (CYP3A4)Not specifiedHuman liver microsomesPartial inhibition--Not specified in snippets
Cytochrome P450 2C19 (CYP2C19)Not specifiedHuman liver microsomesPartial inhibition--Not specified in snippets
P-450 PB-B/D (rat)Androstenedione 16 beta-hydroxylasePB-induced rat hepatic microsomesSignificant and selective inhibition-90 (0.06 with preincubation)Not specified in snippets
P-450 PB-B/D (rat)Pentoxyresorufin O-depentylationPB-induced rat hepatic microsomesPotent mixed-type inhibition3.8 (0.13 with preincubation)-Not specified in snippets

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a representative method for determining the binding affinity of this compound to the NMDA receptor, based on competitive binding with a radiolabeled ligand.

1. Preparation of Human Frontal Cortex Homogenates:

  • Postmortem human frontal cortex tissue is obtained and stored at -80°C.

  • Tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add a fixed concentration of the radioligand [3H]MK-801 (a high-affinity NMDA receptor channel blocker).

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

  • Add the prepared membrane homogenate to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • To determine non-specific binding, a separate set of wells includes a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • The data are then analyzed using non-linear regression to determine the IC50 value of this compound.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol describes a general method for assessing the inhibitory effects of this compound on voltage-gated ion channels, such as HERG potassium channels or various sodium channel subtypes, expressed in a heterologous system.

1. Cell Culture and Transfection:

  • A suitable mammalian cell line (e.g., HEK293) is cultured under standard conditions (e.g., 37°C, 5% CO2).

  • The cells are transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., hERG, Nav1.7). A reporter gene (e.g., GFP) can be co-transfected to identify successfully transfected cells.

2. Electrophysiological Recording:

  • Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with an extracellular solution containing physiological ion concentrations.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

  • The membrane potential is held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

3. Voltage Protocols and Drug Application:

  • Specific voltage protocols are applied to elicit ion currents through the channel of interest. For example, for voltage-gated sodium channels, a series of depolarizing voltage steps can be applied from the holding potential.

  • After obtaining stable baseline currents, the extracellular solution containing a known concentration of this compound is perfused into the recording chamber.

  • The effect of this compound on the ion channel currents is recorded. To assess concentration-dependency, multiple concentrations of the drug are applied.

  • To investigate voltage- and frequency-dependence of the block, the holding potential and the frequency of the depolarizing pulses are varied.

4. Data Analysis:

  • The peak current amplitude in the presence of this compound is compared to the control amplitude to determine the percentage of inhibition.

  • Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Cytochrome P450 Inhibition Assay

This protocol outlines a method to evaluate the inhibitory potential of this compound on various cytochrome P450 (CYP) isoforms using human liver microsomes.

1. Preparation of Reaction Mixtures:

  • The assay is typically conducted in a 96-well plate format.

  • A reaction mixture is prepared containing human liver microsomes, a specific substrate for the CYP isoform of interest (e.g., bupropion for CYP2B6), and a NADPH-generating system (to provide the necessary cofactor for CYP activity).

  • This compound is added to the reaction mixtures at various concentrations. A control group without orphenadrine is also included.

2. Incubation:

  • The reaction is initiated by the addition of the NADPH-generating system.

  • The plate is incubated at 37°C for a specific period (e.g., 15-60 minutes), allowing the CYP enzyme to metabolize the substrate.

3. Reaction Termination and Sample Processing:

  • The reaction is stopped by adding a quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • The plate is centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the metabolites, is collected for analysis.

4. Metabolite Quantification:

  • The concentration of the metabolite formed is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The amount of metabolite produced in the presence of this compound is compared to the amount produced in the control group.

5. Data Analysis:

  • The percentage of inhibition of CYP activity is calculated for each concentration of this compound.

  • The IC50 value, representing the concentration of orphenadrine that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the orphenadrine concentration and fitting the data to a suitable model.

  • For mechanism-based inhibition, a pre-incubation step with orphenadrine and NADPH prior to the addition of the substrate is included to assess time-dependent inactivation of the enzyme.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide visual representations of key concepts related to the in vitro pharmacology of this compound.

Signaling Pathways

Orphenadrine_Signaling_Pathways cluster_receptors Receptor Targets cluster_channels_transporters Ion Channels & Transporters NMDA_Receptor NMDA Receptor Cellular_Effects_NMDA Cellular_Effects_NMDA NMDA_Receptor->Cellular_Effects_NMDA ↓ Ca2+ influx, ↓ Excitotoxicity Muscarinic_Receptor Muscarinic Receptor Cellular_Effects_Muscarinic Cellular_Effects_Muscarinic Muscarinic_Receptor->Cellular_Effects_Muscarinic ↓ Cholinergic signaling Histamine_H1_Receptor Histamine H1 Receptor Cellular_Effects_Histamine Cellular_Effects_Histamine Histamine_H1_Receptor->Cellular_Effects_Histamine ↓ Histaminergic signaling Na_Channel Voltage-gated Sodium Channels Cellular_Effects_Na Cellular_Effects_Na Na_Channel->Cellular_Effects_Na ↓ Neuronal excitability K_Channel HERG K+ Channel Cellular_Effects_K Cellular_Effects_K K_Channel->Cellular_Effects_K ↑ Action potential duration NE_Transporter Norepinephrine Transporter (NET) Cellular_Effects_NE Cellular_Effects_NE NE_Transporter->Cellular_Effects_NE ↑ Synaptic Norepinephrine DA_Transporter Dopamine Transporter (DAT) Cellular_Effects_DA Cellular_Effects_DA DA_Transporter->Cellular_Effects_DA ↑ Synaptic Dopamine Orphenadrine Orphenadrine Orphenadrine->NMDA_Receptor Antagonism (Ki = 6.0 µM) Orphenadrine->Muscarinic_Receptor Antagonism Orphenadrine->Histamine_H1_Receptor Antagonism Orphenadrine->Na_Channel Blockade Orphenadrine->K_Channel Blockade (IC50 = 0.85 µM) Orphenadrine->NE_Transporter Inhibition Orphenadrine->DA_Transporter Inhibition (IC50 = ~10 µM)

Caption: Orphenadrine's multifaceted interactions with various receptors, ion channels, and transporters.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Target Preparation (e.g., Membrane Homogenate, Cultured Cells) C Incubation (Target + Reagents) A->C B Reagent Preparation (Radioligand, Test Compound, Buffers) B->C D Separation of Bound from Unbound Ligand (e.g., Filtration) C->D E Detection & Quantification (e.g., Scintillation Counting, LC-MS/MS) D->E F Data Analysis (e.g., IC50/Ki Determination) E->F G Results F->G Pharmacological Profile

Caption: A generalized workflow for in vitro pharmacological assays.

Logical Relationships

Orphenadrine_Logical_Relationships cluster_primary Primary Pharmacological Actions cluster_secondary Secondary Pharmacological Actions Orphenadrine Orphenadrine Anticholinergic Anticholinergic Orphenadrine->Anticholinergic Antihistaminergic Antihistaminergic Orphenadrine->Antihistaminergic NMDA_Antagonism NMDA Receptor Antagonism Orphenadrine->NMDA_Antagonism Ion_Channel_Modulation Ion Channel Modulation Orphenadrine->Ion_Channel_Modulation Monoamine_Reuptake_Inhibition Monoamine Reuptake Inhibition Orphenadrine->Monoamine_Reuptake_Inhibition CYP450_Inhibition CYP450 Enzyme Inhibition Orphenadrine->CYP450_Inhibition Therapeutic_Effects Therapeutic_Effects Anticholinergic->Therapeutic_Effects Muscle Relaxation Side_Effects Side_Effects Anticholinergic->Side_Effects Dry Mouth, Blurred Vision Antihistaminergic->Side_Effects Sedation, Dry Mouth NMDA_Antagonism->Therapeutic_Effects Analgesia Ion_Channel_Modulation->Therapeutic_Effects Analgesia Drug_Interactions Drug_Interactions CYP450_Inhibition->Drug_Interactions Altered Metabolism of Co-administered Drugs

Caption: Logical relationships between orphenadrine's actions and their outcomes.

Conclusion

The in vitro pharmacological profile of this compound is complex, characterized by its interaction with a range of molecular targets. This polypharmacology likely contributes to both its therapeutic effects as a muscle relaxant and analgesic, and its potential for side effects and drug-drug interactions. The data and protocols presented in this guide offer a foundational understanding for further research and development involving this compound. A thorough characterization of its activity on a wider array of targets and a deeper understanding of the interplay between its various mechanisms will be crucial for optimizing its therapeutic potential and ensuring its safe use.

References

Orphenadrine Citrate: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of orphenadrine citrate. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the synthesis of the compound, its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and key clinical findings. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal assays are described, and signaling pathways and developmental timelines are visualized using Graphviz diagrams to facilitate a deeper understanding of this centrally acting muscle relaxant.

Discovery and Historical Development

Orphenadrine, an analog of the first-generation antihistamine diphenhydramine, was discovered in the 1940s by Dr. George Rieveschl, the same chemist who had synthesized diphenhydramine.[1] While working at Parke-Davis as the Director of Research, Rieveschl led the development of orphenadrine.[1] It was first approved for medical use in the United States in 1957.[2] Initially, and prior to the advent of drugs like amantadine in the late 1960s, anticholinergic agents such as orphenadrine were a primary treatment for Parkinson's disease.[1] Over time, its primary indication has shifted to the relief of discomfort associated with acute, painful musculoskeletal conditions.[2]

The development of this compound can be visualized as a progression from its chemical conception to its clinical application.

Orphenadrine_Development_Timeline cluster_Discovery Discovery & Synthesis cluster_Development Preclinical & Clinical Development cluster_Application Clinical Application Discovery 1940s: Discovery by George Rieveschl Synthesis Analog of Diphenhydramine Discovery->Synthesis Patent Patent US2567351 Synthesis->Patent Preclinical Pharmacological Characterization Patent->Preclinical Clinical_Trials Clinical Trials for Parkinson's & Muscle Spasms Preclinical->Clinical_Trials Approval 1957: US FDA Approval Clinical_Trials->Approval Initial_Use Parkinson's Disease Treatment Approval->Initial_Use Current_Use Adjunct for Musculoskeletal Pain Initial_Use->Current_Use Orphenadrine_MoA cluster_receptors Orphenadrine Receptor Targets cluster_effects Downstream Cellular Effects cluster_outcomes Physiological Outcomes Orphenadrine This compound mAChR Muscarinic Acetylcholine Receptors (M1-M5) Orphenadrine->mAChR Antagonist H1R Histamine H1 Receptor Orphenadrine->H1R Antagonist NMDAR NMDA Receptor Orphenadrine->NMDAR Uncompetitive Antagonist Cholinergic_Block Blockade of Cholinergic Transmission mAChR->Cholinergic_Block Histamine_Block Inhibition of Histamine-mediated Effects H1R->Histamine_Block Glutamate_Mod Modulation of Glutamatergic Neurotransmission NMDAR->Glutamate_Mod Muscle_Relax Skeletal Muscle Relaxation Cholinergic_Block->Muscle_Relax Antiparkinsonian Antiparkinsonian Effects Cholinergic_Block->Antiparkinsonian Anticholinergic_SE Dry Mouth, Blurred Vision Cholinergic_Block->Anticholinergic_SE Sedation Sedation/Drowsiness Histamine_Block->Sedation Glutamate_Mod->Muscle_Relax Analgesia Analgesia Glutamate_Mod->Analgesia Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., Acute Low Back Pain) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Treatment_Group This compound (e.g., 100 mg BID) Randomization->Treatment_Group Control_Group Placebo or Active Comparator Randomization->Control_Group Treatment_Period Treatment Period (e.g., 7 days) Treatment_Group->Treatment_Period Control_Group->Treatment_Period Outcome_Assessment Outcome Assessment (Pain Scales, Muscle Spasm Severity) Treatment_Period->Outcome_Assessment Data_Analysis Statistical Analysis Outcome_Assessment->Data_Analysis

References

Orphenadrine Citrate Receptor Binding Affinity Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a versatile therapeutic agent with a well-established role as a centrally acting skeletal muscle relaxant. Its pharmacological activity, however, extends beyond muscle relaxation, encompassing anticholinergic, antihistaminic, and local anesthetic properties. These diverse effects are a direct consequence of its interaction with multiple receptor systems within the central and peripheral nervous systems. A thorough understanding of orphenadrine's receptor binding profile is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics with improved selectivity.

This technical guide provides a comprehensive overview of this compound's receptor binding affinity, presenting quantitative data in a clear, comparative format. It further details the experimental protocols for key binding assays and visualizes the associated signaling pathways and experimental workflows to offer a complete resource for researchers in pharmacology and drug development.

Quantitative Receptor Binding Affinity

The binding affinity of this compound has been characterized at several key receptors, contributing to its complex pharmacological profile. The following tables summarize the available quantitative data (Kᵢ and IC₅₀ values). Due to the limited availability of comprehensive binding data for orphenadrine across all relevant receptors, data for the structurally similar first-generation antihistamine, diphenhydramine, is included for contextual comparison. It is crucial to note that while structurally related, the binding affinities of these two compounds are not identical.

Table 1: this compound Receptor Binding Affinity

Receptor/TransporterLigand/AssayKᵢ (µM)IC₅₀ (µM)Species/TissueReference
NMDA Receptor (PCP site)[³H]MK-8016.0 ± 0.7-Human Frontal Cortex[1]
Norepinephrine Transporter (NET)[³H]nisoxetine1.05 ± 0.20-Rat Vas Deferens Membranes[2]
Norepinephrine Uptake[³H]noradrenaline-14.2 ± 2.3Rat Vas Deferens[2]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Diphenhydramine Receptor Binding Affinity (for contextual comparison)

Receptor/TransporterKᵢ (nM)Species
Histamine H₁16Human
Muscarinic M₁83Human
Muscarinic M₂200Human
Muscarinic M₃130Human
Muscarinic M₄240Human
Muscarinic M₅130Human
Serotonin Transporter (SERT)99Human
Norepinephrine Transporter (NET)3,300Human
Dopamine Transporter (DAT)2,000Human
α₁-Adrenergic340Rat
α₂-Adrenergic9,100Rat
Dopamine D₁>10,000Rat
Dopamine D₂3,800Rat
Serotonin 5-HT₂A1,000Rat

Note: This data is for diphenhydramine and is provided as a reference due to its structural similarity to orphenadrine. A study has suggested that both drugs have a similar affinity for H1 receptors.[3]

Signaling Pathways

Orphenadrine's therapeutic effects and side-effect profile are intrinsically linked to its modulation of various signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the receptors targeted by orphenadrine.

G Orphenadrine Orphenadrine H1R Histamine H1 Receptor (Gq) Orphenadrine->H1R Antagonist PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_H1 Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca->Cellular_Response_H1 PKC->Cellular_Response_H1 G Orphenadrine Orphenadrine M1_M3_M5 M₁, M₃, M₅ Receptors (Gq-coupled) Orphenadrine->M1_M3_M5 Antagonist M2_M4 M₂, M₄ Receptors (Gi-coupled) Orphenadrine->M2_M4 Antagonist PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_M Cellular Responses (e.g., Smooth Muscle Contraction, Glandular Secretion, Neurotransmission) Ca->Cellular_Response_M PKC->Cellular_Response_M Reduced_Response Reduced Cellular Responses PKA->Reduced_Response G Orphenadrine Orphenadrine NET Norepinephrine Transporter (NET) Orphenadrine->NET Inhibits NE_int Norepinephrine (Intracellular) NET->NE_int Reuptake NE_ext Norepinephrine (Extracellular) NE_ext->NET Binds Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron G Start Start Prep_Membranes Prepare Receptor-Containing Membranes Start->Prep_Membranes Prep_Reagents Prepare Reagents (Radioligand, Orphenadrine dilutions, Assay Buffer) Start->Prep_Reagents Incubation Incubate Membranes with Radioligand and Orphenadrine Prep_Membranes->Incubation Prep_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Liquid Scintillation Counting) Washing->Counting Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Analysis End End Analysis->End

References

Early-Phase Research on Orphenadrine Citrate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine, a derivative of diphenhydramine, is a well-established pharmacological agent primarily used as a skeletal muscle relaxant and for the management of Parkinson's disease.[1] Its mechanism of action is complex, involving nonselective antagonism of muscarinic acetylcholine (mACh) receptors and N-methyl-D-aspartate (NMDA) receptors.[1][2] Early-phase research has explored the synthesis and pharmacological profiles of its derivatives, primarily focusing on its metabolites, to understand their contribution to the parent drug's activity and to explore potential new therapeutic applications. This technical guide provides an in-depth overview of the core findings in this area, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Orphenadrine Derivatives: Metabolites

The primary metabolic pathway for orphenadrine involves sequential N-demethylation, leading to the formation of two key derivatives: N-demethylorphenadrine (also known as tofenacin) and N,N-didemethylorphenadrine.[3] Aromatic hydroxylation of the phenyl or tolyl rings also occurs.[3] These metabolites are pharmacologically active and contribute to the overall therapeutic and side-effect profile of orphenadrine.

Synthesis of Orphenadrine and its Derivatives

The synthesis of orphenadrine is a well-established process. The preparation of its primary metabolites, for research and evaluation purposes, follows logical demethylation steps.

Synthesis of Orphenadrine

Orphenadrine can be prepared by the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol.

Synthesis of N-demethylorphenadrine and N,N-didemethylorphenadrine

While specific, detailed synthetic protocols for the express purpose of creating these metabolites for standalone early-phase research are not extensively detailed in recent literature, their synthesis for pharmacological study was reported by Den Besten et al. in 1970. The general principle involves the demethylation of the tertiary amine of orphenadrine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for orphenadrine and its primary derivatives, focusing on their interactions with key receptor targets.

Table 1: Receptor Binding Affinity of Orphenadrine

CompoundReceptor TargetAssay TypeKi (μM)Reference
OrphenadrineNMDA Receptor (PCP binding site)[3H]MK-801 Binding6.0 ± 0.7

Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Pharmacokinetic Parameters of Orphenadrine Metabolites in Camels

MetaboliteMolecular Ion (m/z)Metabolic PathwayReference
N-desmethyl-orphenadrine255N-dealkylation
N,N-didesmethyl-orphenadrine241N-didesmethylation
hydroxyl-orphenadrine285Hydroxylation

Experimental Protocols

This section details the methodologies for key experiments cited in the early-phase research of orphenadrine and its derivatives.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity of orphenadrine and its derivatives to the phencyclidine (PCP) binding site of the NMDA receptor.

Protocol (based on Kornhuber et al., 1995):

  • Tissue Preparation: Homogenates of postmortem human frontal cortex are prepared.

  • Radioligand: [3H]MK-801 is used as the radioligand, which specifically binds to the PCP site of the NMDA receptor.

  • Incubation: Tissue homogenates are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound (orphenadrine or its derivatives).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Metabolism Study in Camels

Objective: To identify and characterize the metabolites of orphenadrine in a living organism.

Protocol (based on Wasfi et al.):

  • Animal Model: Camels (Camelus dromedarius) are used as the animal model.

  • Drug Administration: A single intravenous dose of orphenadrine aspartate is administered.

  • Sample Collection: Urine samples are collected at various time points post-administration.

  • Extraction: Metabolites are extracted from the urine using a liquid-liquid extraction method.

  • Analysis: The extracted samples are analyzed by gas chromatography/mass spectrometry (GC/MS) to identify the chemical structures of the metabolites based on their mass-to-charge ratio (m/z).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by orphenadrine and its derivatives, as well as a typical workflow for their preclinical evaluation.

Orphenadrine_Signaling cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Calcium_Influx Reduced Ca2+ Influx NMDA_Receptor->Calcium_Influx Blocks Muscarinic_Receptor Muscarinic Receptor Cholinergic_Signaling Reduced Cholinergic Signaling Muscarinic_Receptor->Cholinergic_Signaling Inhibits Orphenadrine_Derivatives Orphenadrine & Derivatives Orphenadrine_Derivatives->NMDA_Receptor Antagonism Orphenadrine_Derivatives->Muscarinic_Receptor Antagonism Muscle_Relaxation Muscle Relaxation/ Antiparkinsonian Effects Calcium_Influx->Muscle_Relaxation Contributes to Cholinergic_Signaling->Muscle_Relaxation Contributes to

Caption: Orphenadrine Signaling Pathway

Preclinical_Workflow Synthesis Synthesis of Orphenadrine Derivatives In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Derivative Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Identification->In_Vivo_Studies Toxicology Toxicology and Safety Pharmacology In_Vivo_Studies->Toxicology Clinical_Candidate Clinical Candidate Selection Toxicology->Clinical_Candidate

Caption: Preclinical Research Workflow

Conclusion

The early-phase research on orphenadrine derivatives has primarily focused on its N-demethylated metabolites. These compounds retain pharmacological activity and contribute to the overall effects of the parent drug. The primary mechanisms of action for orphenadrine and its derivatives involve the antagonism of NMDA and muscarinic receptors, leading to their therapeutic effects in muscle spasms and Parkinsonism. Further research into novel derivatives could explore modifications to enhance receptor subtype selectivity, potentially leading to improved therapeutic profiles with fewer side effects. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

Orphenadrine Citrate: A Technical Guide to its Anticholinergic Properties in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate, a derivative of diphenhydramine, is a well-established pharmacological agent with a primary role as a centrally acting skeletal muscle relaxant.[1] Beyond its clinical applications in treating muscle spasms and Parkinsonism, this compound serves as a valuable tool in research settings due to its significant anticholinergic properties.[2][3] This technical guide provides an in-depth exploration of this compound's role as an anticholinergic agent, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its impact on cholinergic signaling pathways.

Mechanism of Action

This compound exerts its anticholinergic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological functions. Orphenadrine binds to these receptors, thereby blocking the action of the endogenous neurotransmitter, acetylcholine (ACh). This blockade of cholinergic transmission is the basis for its use in conditions characterized by cholinergic overactivity, such as certain extrapyramidal disorders.

In addition to its antimuscarinic activity, orphenadrine is also known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which contributes to its analgesic properties.

Quantitative Pharmacological Data

The affinity of orphenadrine for the five human muscarinic receptor subtypes has been determined through radioligand binding assays. This data is crucial for understanding its selectivity profile.

Receptor SubtypeOrphenadrine Kd (nM)
M148
M2213
M3120
M4170
M5129

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.

Orphenadrine also exhibits antagonist activity at the NMDA receptor, with a reported Ki value of 6.0 ± 0.7 µM in human frontal cortex homogenates. The IC50 value for the blockade of steady-state currents in cultured superior colliculus neurons was found to be 16.2 ± 1.6 µM.

Experimental Protocols

The characterization of this compound's anticholinergic properties involves a combination of binding and functional assays.

Radioligand Competition Binding Assay

This assay determines the affinity of orphenadrine for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of orphenadrine for each muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound.

  • Atropine (for determination of non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: [³H]-NMS and membrane preparation.

    • Non-specific Binding: [³H]-NMS, membrane preparation, and a high concentration of atropine (e.g., 1 µM).

    • Competition: [³H]-NMS, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of orphenadrine.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Intracellular Calcium Mobilization

This assay assesses the ability of orphenadrine to inhibit the functional response (calcium release) induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the IC50 of orphenadrine for the inhibition of agonist-induced calcium mobilization.

Materials:

  • Cell line stably expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1 or HEK293-M3).

  • Carbachol (or another suitable muscarinic agonist).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Incubation: Wash the cells and pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of carbachol (typically the EC80) into each well.

    • Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the log concentration of orphenadrine.

    • Fit the data to a dose-response curve to determine the IC50 value.

Schild Analysis for Determining pA₂ Value

Schild analysis is a rigorous method to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the antagonist's affinity (pA₂ value), which is theoretically equal to the pKB for a competitive antagonist.

Objective: To determine the pA₂ value of orphenadrine, a measure of its potency as a competitive antagonist.

Experimental Setup: This analysis utilizes a functional assay, such as an isolated tissue bath preparation (e.g., guinea pig ileum) or a cell-based assay as described above.

Procedure:

  • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) in the absence of the antagonist.

  • Wash the preparation and allow it to return to baseline.

  • Add a fixed concentration of this compound and allow it to equilibrate.

  • Generate a second cumulative concentration-response curve for the agonist in the presence of orphenadrine. The curve should be shifted to the right if orphenadrine is a competitive antagonist.

  • Repeat steps 2-4 with several increasing concentrations of orphenadrine.

  • Data Analysis:

    • Determine the EC50 of the agonist in the absence and presence of each concentration of the antagonist.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of orphenadrine on the x-axis.

    • Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The x-intercept of the regression line is the pA₂ value.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Characterization of Anticholinergic Activity start Select Compound (this compound) binding_assay Radioligand Binding Assay (Competition vs. [3H]NMS) start->binding_assay Determine Binding Affinity (Ki) functional_assay Functional Antagonism Assay (e.g., Calcium Mobilization) start->functional_assay Assess Functional Potency (IC50) data_analysis Data Analysis and Parameter Determination binding_assay->data_analysis schild_analysis Schild Analysis functional_assay->schild_analysis Determine Mechanism of Antagonism (pA2) schild_analysis->data_analysis conclusion Characterize Anticholinergic Profile (Affinity, Potency, Mechanism) data_analysis->conclusion

General workflow for characterizing anticholinergic properties.
Signaling Pathways

M1/M3/M5 Muscarinic Receptor (Gq-coupled) Signaling Pathway

G cluster_M1M3M5 M1/M3/M5 (Gq-coupled) Pathway ACh Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh->M1M3M5 Binds and Activates Orphenadrine Orphenadrine Orphenadrine->M1M3M5 Blocks Binding Gq Gq Protein M1M3M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cell_Response PKC->Cell_Response G cluster_M2M4 M2/M4 (Gi-coupled) Pathway ACh Acetylcholine M2M4 M2/M4 Receptor ACh->M2M4 Binds and Activates Orphenadrine Orphenadrine Orphenadrine->M2M4 Blocks Binding Gi Gi Protein M2M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., decreased heart rate) PKA->Cell_Response

References

A Preliminary Investigation into the Analgesic Properties of Orphenadrine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orphenadrine citrate, a compound traditionally recognized for its muscle relaxant effects, has demonstrated notable analgesic properties. This technical guide provides an in-depth review of the preliminary investigations into its pain-relieving capabilities. The document outlines the multifaceted mechanism of action, encompassing NMDA receptor antagonism, anticholinergic activity, and histamine H1 receptor antagonism. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside a comprehensive summary of the available quantitative data. Furthermore, this guide visualizes the primary signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of this compound's role in analgesia.

Introduction

This compound is a tertiary amine with a structural resemblance to diphenhydramine.[1] While its primary clinical application has been as a centrally acting skeletal muscle relaxant for musculoskeletal pain, evidence suggests an intrinsic analgesic effect independent of its muscle relaxant properties.[2] This guide synthesizes the current understanding of orphenadrine's analgesic actions, focusing on its pharmacological targets and the experimental evidence supporting its efficacy in various pain models.

Mechanism of Action

This compound's analgesic effects are attributed to its interaction with multiple receptor systems in the central nervous system.[3] This multi-target profile suggests a complex and potentially synergistic mechanism for pain modulation.

NMDA Receptor Antagonism

Orphenadrine acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site.[4] This action is significant in the context of pain, as NMDA receptors are pivotal in central sensitization, a key process in the development and maintenance of chronic pain states.[4] By blocking the NMDA receptor, orphenadrine can inhibit the downstream signaling cascade that leads to heightened neuronal excitability and pain perception.

Anticholinergic Activity

As a muscarinic acetylcholine receptor antagonist, orphenadrine's anticholinergic properties contribute to its analgesic and muscle relaxant effects. The cholinergic system is implicated in pain modulation, and the blockade of muscarinic receptors can influence nociceptive processing.

Histamine H1 Receptor Antagonism

Orphenadrine is also a histamine H1 receptor antagonist. Histamine is a key mediator in inflammatory processes and can directly activate nociceptors. By blocking H1 receptors, orphenadrine can attenuate the pro-inflammatory and pain-sensitizing effects of histamine.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical investigations into this compound's properties.

Table 1: Receptor Binding Affinity of Orphenadrine

Receptor TargetBinding Affinity (Ki)Reference
NMDA Receptor (PCP site)6.0 ± 0.7 µM

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterValueUnitReference
Cmax (Maximum Plasma Concentration)Not specifiedng/mL
Tmax (Time to Maximum Concentration)Not specifiedhours
Half-life (t1/2)Not specifiedhours

Note: Specific Cmax, Tmax, and half-life values for a single oral dose of this compound were not explicitly available in the reviewed literature. The provided references discuss bioequivalence studies of combination products or do not specify these parameters for orphenadrine alone.

Experimental Protocols

Preclinical Models of Analgesia

The formalin test is a widely used model to assess analgesic efficacy against both acute, non-inflammatory pain (Phase I) and persistent, inflammatory pain (Phase II).

  • Animal Model: Male mice.

  • Procedure:

    • A solution of 1% formalin in saline is injected into the dorsal surface of the mouse's hind paw.

    • The time the animal spends licking the injected paw is recorded for two distinct periods:

      • Phase I (Neurogenic Pain): The first 5 minutes post-injection.

      • Phase II (Inflammatory Pain): From 20 to 30 minutes post-injection.

  • Orphenadrine Administration: Administered prior to the formalin injection.

  • Endpoint: Reduction in paw licking time compared to a control group. Orphenadrine has been shown to be effective in both phases of the formalin test, indicating its activity against both neurogenic and inflammatory pain.

The hot-plate test is a classic model for evaluating central analgesic activity.

  • Animal Model: Rodents (mice or rats).

  • Procedure:

    • The animal is placed on a metal plate maintained at a constant temperature (typically 50-55°C).

    • The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Orphenadrine Administration: Administered prior to placing the animal on the hot plate.

  • Endpoint: An increase in the latency to the nocifensive response compared to a control group.

Human Experimental Pain Model

This model is used to induce a state of heightened pain sensitivity (hyperalgesia) in healthy human volunteers to test the efficacy of analgesic compounds.

  • Subjects: Healthy adult volunteers.

  • Procedure:

    • A 1% capsaicin solution is applied topically under occlusion for 30 minutes to a defined area of the skin.

    • Pain is induced by CO2 laser pulses applied to the capsaicin-treated skin.

    • The pain response is measured using event-related Vertex-EEG recordings to assess both central and peripheral components of the pain response.

  • Orphenadrine Administration: A 30 mg intravenous infusion of this compound is administered over 60 minutes.

  • Endpoint: A significant reduction in the central and peripheral components of the pain response compared to a placebo infusion. Orphenadrine has been shown to exert a significant analgesic/anti-hyperalgesic effect in this model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in orphenadrine's analgesic action and a typical experimental workflow.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream_Signaling Downstream Signaling (e.g., PKC, CaMKII activation) Ca_Influx->Downstream_Signaling Activates Central_Sensitization Central Sensitization (Increased Neuronal Excitability) Downstream_Signaling->Central_Sensitization Leads to Orphenadrine Orphenadrine Orphenadrine->NMDA_Receptor Blocks

Caption: NMDA Receptor Antagonism by Orphenadrine.

Anticholinergic_Mechanism cluster_presynaptic_cholinergic Presynaptic Cholinergic Neuron cluster_postsynaptic_cholinergic Postsynaptic Neuron Acetylcholine Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds G_Protein_Activation G-Protein Activation Muscarinic_Receptor->G_Protein_Activation Activates Modulation_of_Nociception Modulation of Nociceptive Signaling G_Protein_Activation->Modulation_of_Nociception Results in Orphenadrine_cholinergic Orphenadrine Orphenadrine_cholinergic->Muscarinic_Receptor Blocks

Caption: Anticholinergic Mechanism of Orphenadrine.

H1_Receptor_Antagonism cluster_mast_cell Mast Cell / Neuron cluster_nociceptor Nociceptor Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds PLC_Activation Phospholipase C (PLC) Activation H1_Receptor->PLC_Activation Activates IP3_DAG_Increase ↑ IP₃ & DAG PLC_Activation->IP3_DAG_Increase Leads to Ca_Release Intracellular Ca²⁺ Release IP3_DAG_Increase->Ca_Release Stimulates Nociceptor_Sensitization Nociceptor Sensitization Ca_Release->Nociceptor_Sensitization Contributes to Orphenadrine_histamine Orphenadrine Orphenadrine_histamine->H1_Receptor Blocks

Caption: Histamine H1 Receptor Antagonism by Orphenadrine.

Experimental_Workflow_Formalin_Test start Start: Animal Acclimatization drug_admin Drug Administration (Orphenadrine or Vehicle) start->drug_admin formalin_injection Formalin Injection (1% in saline, hind paw) drug_admin->formalin_injection phase1 Phase I Observation (0-5 min) Record Paw Licking Time formalin_injection->phase1 interphase Interphase Period (5-20 min) phase1->interphase phase2 Phase II Observation (20-30 min) Record Paw Licking Time interphase->phase2 data_analysis Data Analysis (Compare licking time between groups) phase2->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Formalin Test.

Conclusion

The preliminary investigations into this compound reveal a compound with a multifaceted pharmacological profile that contributes to its analgesic effects. Its ability to antagonize NMDA receptors, block muscarinic acetylcholine receptors, and inhibit histamine H1 receptors provides a strong rationale for its efficacy in managing various pain states, particularly those with a musculoskeletal or inflammatory component. The experimental data from both preclinical and human studies, while still preliminary, support its role as an analgesic. Further research, including well-controlled clinical trials and more detailed preclinical studies to elucidate the precise contribution of each pharmacological action, is warranted to fully characterize the analgesic potential of this compound and optimize its clinical use in pain management.

References

Methodological & Application

Application Note: Quantification of Orphenadrine Citrate in Tablets by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orphenadrine citrate is a skeletal muscle relaxant used to alleviate pain and discomfort from musculoskeletal conditions. Accurate and reliable quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in tablet dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.[1][2]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvents and water. The concentration of this compound in the sample is determined by comparing its peak area to that of a known standard concentration.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound tablets (e.g., 50 mg)[1]

  • HPLC grade Methanol[1][3]

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • 0.45 µm nylon membrane filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC instrument equipped with a UV-Vis detector and a data integration system.

  • Column: Zodiac C18 column (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Methanol: Acetonitrile: Water (40:30:30, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 217 nm.

  • Column Temperature: Ambient.

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in acetonitrile, sonicate for approximately 2 minutes to ensure complete dissolution, and then make up the volume with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-70 µg/mL.

4. Preparation of Sample Solution

  • Tablet Powder Preparation: Weigh and finely powder 20 tablets to obtain a homogenous mixture.

  • Sample Stock Solution (100 µg/mL): Accurately weigh a portion of the powdered tablets equivalent to 1 mg of this compound and transfer it to a 10 mL volumetric flask. Add methanol, sonicate to ensure complete extraction of the drug, and then make up the volume with methanol.

  • Sample Working Solution (e.g., 60 µg/mL): Filter the sample stock solution through a 0.45 µm nylon membrane filter. Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 60 µg/mL).

5. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution (e.g., 60 µg/mL) in six replicates. The acceptance criteria are typically:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) for peak area: Not more than 2.0%.

6. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve. The amount of this compound per tablet can then be calculated.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated RP-HPLC method for this compound.

ParameterResultReference
Retention Time 5.35 minutes
Linearity Range 10 - 70 µg/mL
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 99.67% - 101.17%
Precision (%RSD)
- Intra-day< 2.0%
- Inter-day< 2.0%

Experimental Workflow

Orphenadrine_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (10-70 µg/mL) HPLCSeparation Chromatographic Separation (C18 Column, Isocratic Elution) StandardPrep->HPLCSeparation SamplePrep Sample Preparation (Tablet Powdering & Extraction) SamplePrep->HPLCSeparation UVDetector UV Detection (217 nm) HPLCSeparation->UVDetector PeakIntegration Peak Area Integration UVDetector->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Standard Data Quantification Quantification of this compound PeakIntegration->Quantification Sample Data CalibrationCurve->Quantification

Caption: Workflow for this compound quantification by RP-HPLC.

References

Application Notes and Protocols for the GC-MS Analysis of Orphenadrine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a skeletal muscle relaxant with anticholinergic and antihistaminic properties, commonly used to alleviate pain from muscle spasms. Accurate and robust analytical methods are crucial for its quantification in both pharmaceutical formulations and biological matrices for quality control, pharmacokinetic studies, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive method for the determination of orphenadrine. This document provides a detailed protocol for the analysis of orphenadrine using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle

The method involves the separation of orphenadrine from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The citrate salt of orphenadrine is thermally labile and will dissociate in the hot GC injection port, allowing the free base of orphenadrine to be volatilized and chromatographed. The mass spectrometer bombards the eluted orphenadrine with electrons, causing it to fragment in a reproducible manner. These characteristic fragment ions are used for identification and quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Pharmaceutical Formulation or Biological Fluid) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Appropriate Solvent Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Peak_Integration Peak Integration TIC->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

The following protocol is based on a validated method for the analysis of alkaline drugs, including orphenadrine, in whole blood, and can be adapted for other matrices.

Apparatus and Reagents
  • Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 7890B GC with a 5977A MS detector or equivalent.[1]

  • GC Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Solvents: HPLC grade methanol, isopentane, and other solvents as required for extraction.

  • Reagents: this compound reference standard, internal standard (e.g., diphenhydramine).[2]

Sample Preparation (for Biological Fluids)
  • To 1 mL of plasma or urine, add an appropriate amount of internal standard (e.g., diphenhydramine).[2]

  • Add a suitable buffer to adjust the pH to alkaline conditions.

  • Perform liquid-liquid extraction with 5 mL of isopentane by vortexing for 2 minutes.[2]

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

Note: For pharmaceutical formulations, dissolve the powdered tablet or liquid formulation in a suitable solvent, followed by filtration and dilution to an appropriate concentration.

GC-MS Conditions

The following table outlines the instrumental parameters for the GC-MS analysis of orphenadrine.

Parameter Setting
GC System Agilent 7890B GC or equivalent
Column Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Injection Volume 2 µL
Injector Temperature 280 °C
Oven Program Initial temperature 100 °C, hold for 1 min, then ramp at 15 °C/min to 325 °C, and hold for 5 min.
Total Run Time 21.00 minutes
MS System Agilent 5977A MS or equivalent
Ionization Mode Electron Ionization (EI)
Scan Mode Full Scan
Scan Range 40-570 m/z
Solvent Delay 3.40 minutes

Data Presentation

Quantitative data for the GC-MS analysis of orphenadrine is summarized in the tables below.

Chromatographic and Mass Spectrometric Data
Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Orphenadrine~11.9 (approximate)5873, 165, 181

Note: Retention time is approximate and may vary depending on the specific instrument and column conditions.

Method Validation Parameters
Parameter Typical Value Reference
Linearity Range 1-200 ng/mL (for HPLC-MS/MS)
Limit of Detection (LOD) Dependent on matrix and instrumentation
Limit of Quantitation (LOQ) Dependent on matrix and instrumentation

Data Analysis

Identification

The identification of orphenadrine is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a reference standard. Further confirmation is achieved by comparing the mass spectrum of the sample peak with the reference mass spectrum of orphenadrine, which is characterized by its base peak at m/z 58 and other significant fragments at m/z 73, 165, and 181.

Fragmentation Pathway

The electron ionization mass spectrum of orphenadrine exhibits a characteristic fragmentation pattern. The molecular ion is often not observed. The base peak at m/z 58 corresponds to the [CH2=N(CH3)2]+ fragment, which is a common fragment for compounds containing a dimethylaminoethyl group. Other significant fragments arise from the cleavage of the ether bond and subsequent rearrangements.

fragmentation cluster_main Orphenadrine Fragmentation cluster_fragments orphenadrine Orphenadrine Molecule (C18H23NO) m/z 269 frag1 [C13H11O]+ m/z 181 orphenadrine->frag1 - C4H12N frag3 [C4H10N]+ m/z 72 orphenadrine->frag3 - C14H13O frag2 [C13H9]+ m/z 165 frag1->frag2 - H2O frag4 [C3H8N]+ m/z 58 (Base Peak) frag3->frag4 - CH2

Caption: Proposed fragmentation pathway of orphenadrine in EI-MS.

Quantification

Quantification is typically performed using the peak area of the quantifier ion (m/z 58) in selected ion monitoring (SIM) mode for higher sensitivity or from the total ion chromatogram (TIC) in full-scan mode. An internal standard is recommended to improve the accuracy and precision of the quantification. A calibration curve is constructed by analyzing a series of standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of orphenadrine in the sample is then determined from this calibration curve.

References

Application Notes and Protocols for the Spectrophotometric Determination of Orphenadrine Citrate in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orphenadrine citrate is a skeletal muscle relaxant used to alleviate pain and discomfort from muscle injuries. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure dosage accuracy and therapeutic efficacy. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound, a cost-effective and accessible analytical technique. The methods described herein are based on ion-pair formation and derivatization reactions, offering versatility for various laboratory settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different spectrophotometric methods used for the determination of this compound.

Table 1: Method Parameters and Performance Characteristics

MethodWavelength (λmax)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Ion-Pair with Eriochrome Black T (EBT)509 nm0.10 - 6.004.4025 x 10⁴
Ion-Pair with Eosin Y542 nmNot SpecifiedNot Specified
Reaction with 1-Amino Naphthalene and Sodium Nitrite462 nm4.61 - 80.7612161
Simultaneous Equation Method (with Paracetamol)202.8 nm & 248 nm2 - 12Not Applicable
UV Spectrophotometry in Methanol217 nmNot SpecifiedNot Specified
UV Spectrophotometry in Water:Methanol (50:50)264 nmNot SpecifiedNot Specified

Table 2: Method Validation Data

MethodLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)Correlation Coefficient (r²)
Ion-Pair with Eriochrome Black T (EBT)0.0240.10098.8 - 102.50.9996
Ion-Pair with Eosin YNot Specified0.95Not SpecifiedNot Specified
Reaction with 1-Amino Naphthalene and Sodium Nitrite0.892.799.80 ± 0.05Not Specified
Simultaneous Equation Method (with Paracetamol)0.6101.8599 - 100.5Not Specified

Experimental Protocols

Method 1: Ion-Pair Extraction Spectrophotometry with Eriochrome Black T (EBT)

This method is based on the formation of a red-colored ion-pair complex between this compound and Eriochrome Black T (EBT) in an acidic medium.[1][2] The complex is then extracted into chloroform and quantified spectrophotometrically. This method is particularly useful for determining this compound in the presence of paracetamol, as paracetamol does not interfere under these conditions.[1]

Reagents and Materials:

  • This compound reference standard

  • Eriochrome Black T (EBT) solution

  • Hydrochloric acid (0.2 M)

  • Potassium chloride (0.2 M)

  • Chloroform

  • Pharmaceutical preparations containing this compound (e.g., tablets)

  • Volumetric flasks, pipettes, separating funnels

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in distilled water to obtain a stock solution of a known concentration.

  • Preparation of Buffer (pH 1.4): Prepare a buffer solution of pH 1.4 by mixing appropriate volumes of 0.2 M HCl and 0.2 M KCl solutions.[1]

  • Calibration Curve:

    • Into a series of separating funnels, add increasing volumes of the standard stock solution to cover the concentration range of 0.10-6.00 µg/mL.[1]

    • Add a fixed volume of the pH 1.4 buffer and the EBT solution to each funnel.

    • Extract the resulting red-colored ion-pair complex with a fixed volume of chloroform by shaking for 2 minutes.

    • Allow the layers to separate and collect the organic (chloroform) layer.

    • Measure the absorbance of the chloroform layer at 509 nm against a reagent blank prepared in the same manner without the drug.

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Sample Preparation (Tablets):

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in distilled water.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtrate with distilled water to a suitable concentration within the calibration range.

  • Sample Analysis: Treat a known aliquot of the sample solution as described in the calibration curve procedure and measure its absorbance. Determine the concentration of this compound from the calibration curve.

experimental_workflow_ebt cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis stock Prepare Orphenadrine Citrate Stock Solution mix Mix Aliquot (Standard/Sample), Buffer, and EBT Solution stock->mix buffer Prepare pH 1.4 Buffer buffer->mix sample_prep Prepare Tablet Sample Solution sample_prep->mix extract Extract with Chloroform mix->extract Forms Red Ion-Pair Complex measure Measure Absorbance of Organic Layer at 509 nm extract->measure calibrate Construct Calibration Curve (Absorbance vs. Concentration) measure->calibrate quantify Quantify this compound in Sample measure->quantify calibrate->quantify experimental_workflow_eosin cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Orphenadrine Citrate Stock Solution mix Mix Aliquot (Standard/Sample), pH 3.5 Buffer, and Eosin Y stock->mix sample_prep Prepare Ampoule Sample Solution sample_prep->mix measure Measure Absorbance at 542 nm mix->measure Forms Binary Complex calibrate Construct Calibration Curve measure->calibrate quantify Quantify this compound measure->quantify calibrate->quantify derivatization_workflow prep Prepare Standard and Sample Solutions mix To Aliquot, add Sodium Nitrite, 1-Amino Naphthalene, and Ethanol prep->mix heat Heat at 50°C for 6 minutes mix->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 462 nm cool->measure quantify Quantify using Calibration Curve measure->quantify

References

Orphenadrine Citrate in Parkinson's Disease Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of orphenadrine citrate in preclinical animal models relevant to Parkinson's disease (PD). The information compiled from scientific literature details its mechanism of action, neuroprotective effects, and protocols for its application in vivo. While clinical use of orphenadrine in Parkinson's disease is primarily for symptomatic relief of tremor and rigidity, preclinical studies suggest a neuroprotective potential.

Mechanism of Action

This compound exerts its effects through a dual mechanism of action. It functions as both an anticholinergic agent and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum, contributing to motor symptoms. Orphenadrine's anticholinergic properties help to rebalance this system.[1] Furthermore, its antagonism of the NMDA receptor is thought to confer neuroprotective effects by mitigating excitotoxicity, a process implicated in the neuronal cell death observed in neurodegenerative disorders.[1][3]

Neuroprotective Effects in a 3-Nitropropionic Acid (3-NPA) Model

A key study demonstrated that this compound protects against 3-NPA-induced neuronal damage in vivo. Pre-treatment with this compound was shown to prevent the increase in markers of neuronal injury and reduce mortality in a dose-dependent manner.

Quantitative Data from 3-NPA Neuroprotection Study
ParameterAnimal ModelThis compound Dose (i.p.)Outcome MeasureResultReference
MortalityAdult male Sprague Dawley rats10, 20, 30 mg/kg/day for 3 daysSurvival RateDose-dependent reduction in 3-NPA-induced mortality.
Neuronal DamageAdult male Sprague Dawley rats30 mg/kg/day for 3 days[³H]-PK 11195 binding (marker of neuroinflammation/neuronal injury)Prevented the 170% increase induced by 3-NPA.
Stress ResponseAdult male Sprague Dawley rats30 mg/kg/day for 3 daysHSP27 expression (heat shock protein)Prevented the increase in expression induced by 3-NPA.

Experimental Protocols

Below are detailed experimental protocols. The first is based on the published study using the 3-NPA model. The subsequent protocols for the 6-OHDA and MPTP models are proposed templates based on standard methodologies for these models and the dosing information available for this compound. These templates are intended to guide researchers in designing studies to investigate the efficacy of this compound in these widely used Parkinson's disease models.

Protocol 1: Neuroprotective Effect of this compound in a 3-NPA Rat Model

This protocol is adapted from the study by Pubill et al. demonstrating the neuroprotective effects of this compound.

1. Animal Model:

  • Species: Adult male Sprague Dawley rats (275-300 g).

2. Materials:

  • This compound solution (dissolved in sterile saline).

  • 3-Nitropropionic acid (3-NPA) solution (dissolved in sterile saline).

  • Injection supplies (syringes, needles).

3. Experimental Procedure:

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at doses of 10, 20, or 30 mg/kg once daily for 3 consecutive days.

  • Induction of Neurotoxicity: 30 minutes after each this compound injection, administer 3-NPA (30 mg/kg, i.p.).

  • Control Groups: Include a vehicle control group (saline injection) and a 3-NPA only group.

  • Monitoring: Observe animals for changes in body weight and mortality.

Diagram of Experimental Workflow for 3-NPA Model

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol (3 Days) cluster_analysis Endpoint Analysis A Acclimatize Sprague Dawley Rats B Randomize into Treatment Groups A->B C Administer this compound (i.p.) (10, 20, or 30 mg/kg) B->C D Administer 3-NPA (i.p.) (30 mg/kg) 30 min post-Orphenadrine C->D 30 min E Monitor Mortality and Body Weight D->E F Euthanasia and Brain Tissue Collection E->F G Biochemical Analysis ([³H]-PK 11195 binding, HSP27 expression) F->G

Workflow for 3-NPA Neuroprotection Study.
Protocol 2: Proposed Application of this compound in a Unilateral 6-OHDA Rat Model

This is a hypothetical protocol for assessing the neuroprotective and symptomatic effects of this compound in a 6-OHDA model.

1. Animal Model:

  • Species: Adult male Sprague-Dawley or Wistar rats (250-300g).

2. Materials:

  • This compound solution (dissolved in sterile saline).

  • 6-Hydroxydopamine (6-OHDA) hydrochloride (dissolved in 0.9% saline with 0.02% ascorbic acid).

  • Desipramine (to protect noradrenergic neurons).

  • Anesthesia (e.g., isoflurane).

  • Stereotaxic apparatus.

  • Apomorphine or amphetamine for rotational behavior testing.

3. Experimental Procedure:

  • Pre-treatment: 30 minutes prior to 6-OHDA lesioning, administer desipramine (25 mg/kg, i.p.).

  • 6-OHDA Lesioning: Anesthetize the rat and place it in a stereotaxic frame. Infuse 6-OHDA into the medial forebrain bundle or striatum of one hemisphere.

  • Post-operative Care: Provide appropriate post-operative care, including soft food and hydration.

  • This compound Treatment: Begin daily i.p. injections of this compound (e.g., 30 mg/kg, based on the 3-NPA study) or vehicle, starting 24 hours post-lesioning and continuing for the duration of the study (e.g., 4 weeks).

  • Behavioral Assessment:

    • Rotational Behavior: At 2 and 4 weeks post-lesion, induce contralateral rotations with apomorphine (0.5 mg/kg, s.c.) or ipsilateral rotations with amphetamine (2.5 mg/kg, i.p.) and quantify the number of turns.

    • Cylinder Test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of ipsilateral and contralateral forelimb wall touches.

  • Endpoint Analysis: At the end of the study, euthanize the animals and perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.

Diagram of Experimental Workflow for 6-OHDA Model

G cluster_lesion 6-OHDA Lesioning cluster_treatment Treatment Protocol cluster_assessment Behavioral and Histological Assessment A Administer Desipramine (i.p.) B Stereotaxic Injection of 6-OHDA A->B C Daily this compound (i.p.) or Vehicle B->C D Rotational Behavior Testing (Weeks 2 & 4) C->D E Cylinder Test (Weeks 2 & 4) C->E F Euthanasia and Brain Tissue Collection (End of Study) D->F E->F G Immunohistochemistry for TH F->G

Proposed Workflow for 6-OHDA Study.
Template for Quantitative Data in 6-OHDA Model

Treatment GroupApomorphine-Induced Rotations (turns/min) at Week 4Contralateral Forelimb Use (%) in Cylinder Test at Week 4TH-Positive Cell Count in Substantia Nigra (% of non-lesioned side)
Sham + Vehicle
6-OHDA + Vehicle
6-OHDA + Orphenadrine (Dose 1)
6-OHDA + Orphenadrine (Dose 2)
Protocol 3: Proposed Application of this compound in an MPTP Mouse Model

This is a hypothetical protocol for assessing the neuroprotective effects of this compound in an MPTP model.

1. Animal Model:

  • Species: Adult male C57BL/6 mice (8-10 weeks old).

2. Materials:

  • This compound solution (dissolved in sterile saline).

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (dissolved in sterile saline).

  • Apparatus for behavioral testing (e.g., rotarod, open field).

3. Experimental Procedure:

  • This compound Pre-treatment: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle daily for a set period (e.g., 7 days) prior to MPTP administration and continue throughout the MPTP treatment period.

  • MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) once daily for 4-5 consecutive days.

  • Behavioral Assessment:

    • Rotarod Test: A week after the final MPTP injection, assess motor coordination and balance by measuring the latency to fall from an accelerating rotarod.

    • Open Field Test: Measure locomotor activity (e.g., total distance traveled, rearing frequency) in an open field arena.

Diagram of Experimental Workflow for MPTP Model

G cluster_pretreatment Pre-treatment cluster_induction MPTP Induction cluster_assessment Post-MPTP Assessment A Daily this compound (i.p.) or Vehicle B Daily MPTP Injections (i.p.) A->B C Rotarod Test B->C D Open Field Test B->D E Euthanasia and Brain Tissue Collection C->E D->E F Immunohistochemistry (TH) and HPLC (Dopamine) E->F

Proposed Workflow for MPTP Study.
Template for Quantitative Data in MPTP Model

Treatment GroupLatency to Fall (s) in Rotarod TestTotal Distance Traveled (cm) in Open FieldStriatal Dopamine Level (% of control)TH-Positive Cell Count in Substantia Nigra (% of control)
Vehicle + Saline
Vehicle + MPTP
Orphenadrine + MPTP (Dose 1)
Orphenadrine + MPTP (Dose 2)

Proposed Neuroprotective Signaling Pathway of this compound

The neuroprotective effects of this compound are likely mediated by its ability to block NMDA receptors, thereby preventing excessive calcium influx and subsequent excitotoxic cell death cascades. Its anticholinergic action may also play a role in modulating neuronal activity and reducing metabolic stress.

G cluster_stress Pathological Condition (e.g., Parkinson's Disease) cluster_receptor Receptor Level cluster_drug Drug Intervention cluster_cellular Cellular Effects cluster_outcome Outcome A Excess Glutamate Release C NMDA Receptor A->C B Cholinergic Overactivity D Muscarinic Acetylcholine Receptor B->D F Reduced Ca²+ Influx C->F Prevents H Modulated Neuronal Activity D->H Modulates E This compound E->C Blocks E->D Blocks G Decreased Excitotoxicity F->G I Neuroprotection of Dopaminergic Neurons G->I H->I

Proposed Neuroprotective Mechanism of Orphenadrine.

References

Application Notes and Protocols: Orphenadrine Citrate in Combination with Paracetamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined use of orphenadrine citrate and paracetamol in a research context. The document summarizes key pharmacological data, outlines detailed experimental protocols, and visualizes mechanisms and workflows to support further investigation into this synergistic combination.

Pharmacological Profile

The combination of this compound, a skeletal muscle relaxant, and paracetamol (acetaminophen), a well-established analgesic and antipyretic, is based on the dual approach of targeting both muscle spasm and pain perception.[1]

1.1. Pharmacodynamics

FeatureThis compoundParacetamol (Acetaminophen)
Primary Action Skeletal Muscle Relaxant, Analgesic[1]Analgesic, Antipyretic[2][3]
Mechanism Centrally acting via atropine-like (anticholinergic) effects on the cerebral motor center or medulla.[2] Also exhibits antihistaminic and local anesthetic properties.Peripherally acting analgesic. Believed to activate descending serotonergic inhibitory pathways and inhibit the hypothalamic heat-regulating center.
Additional Effects Anticholinergic, weak antihistaminic.Weak anti-inflammatory activity.

1.2. Pharmacokinetics

The pharmacokinetic properties of both compounds are well-characterized, allowing for predictable absorption and clearance profiles.

ParameterThis compoundParacetamol (Acetaminophen)
Absorption Readily absorbed from the GI tract.Readily absorbed from the GI tract.
Time to Peak (Tmax) ~3.0 hours~10-60 minutes (~0.67 hours)
Onset of Action 2-4 hours<1 hour
Duration of Action 4-6 hours4-6 hours (Analgesia)
Protein Binding 20%10-25% (Negligible but dose-dependent)
Metabolism Extensively metabolized in the liver to at least 8 metabolites.Hepatic metabolism, primarily into sulfate and glucuronide conjugates. A minor metabolite (NAPQI) is produced via cytochrome P450.
Elimination Half-Life 14-16 hours1-3 hours
Excretion Mainly via urine (8% as unchanged drug).Mainly via urine (<5% as unchanged drug).

Mechanism of Action and Signaling Pathways

The enhanced efficacy of the combination stems from the distinct yet complementary mechanisms of its components.

2.1. Paracetamol Signaling Paracetamol's primary analgesic effect is thought to be central, involving the modulation of serotonergic pathways and inhibition of prostaglandin synthesis within the central nervous system.

paracetamol_mechanism pain Pain Stimulus cox Cyclooxygenase (COX) in CNS pain->cox hypothalamus Hypothalamic Heat-Regulating Center pain->hypothalamus pgs Prostaglandin Synthesis cox->pgs perception Pain Perception & Fever pgs->perception hypothalamus->perception serotonin Descending Serotonergic Inhibitory Pathways serotonin->perception Reduces paracetamol Paracetamol paracetamol->cox Inhibits paracetamol->hypothalamus Inhibits paracetamol->serotonin Activates orphenadrine_mechanism spasm Muscle Spasm Signal (e.g., from injury) cns Central Nervous System (Cerebral Motor Centers / Medulla) spasm->cns receptors Muscarinic Receptors NMDA Receptors Histamine H1 Receptors cns->receptors output Muscle Tension & Pain Sensation receptors->output orphenadrine This compound orphenadrine->receptors Antagonizes/ Blocks synergy_diagram cluster_drugs Therapeutic Intervention cluster_targets Pathophysiological Targets paracetamol Paracetamol pain_pathway Pain Signaling (Central) paracetamol->pain_pathway Inhibits orphenadrine This compound muscle_spasm Muscle Spasm (Central Origin) orphenadrine->muscle_spasm Relaxes outcome Enhanced Pain Relief pain_pathway->outcome muscle_spasm->outcome pain_source Pain Source (e.g., Musculoskeletal Injury) pain_source->pain_pathway pain_source->muscle_spasm preclinical_workflow cluster_tests start Animal Acclimatization (7 days) grouping Randomization into Groups (e.g., Vehicle, Paracetamol, Orphenadrine, Combo) start->grouping dosing Drug Administration (IP or PO) grouping->dosing testing Behavioral Testing dosing->testing hot_plate Hot Plate Test formalin Formalin Test collection Data Collection (Response Latency / Licking Time) hot_plate->collection formalin->collection analysis Statistical Analysis (ANOVA) collection->analysis end Results & Interpretation analysis->end clinical_workflow screening Patient Screening & Inclusion/Exclusion Criteria Check consent Informed Consent screening->consent baseline Baseline Assessment (VAS, RMDQ, Demographics) consent->baseline randomization Randomization (1:1 Ratio) group_a Group A (Orphenadrine + Paracetamol) randomization->group_a group_b Group B (Control: Placebo or Paracetamol) randomization->group_b treatment 7-Day Treatment Period group_a->treatment group_b->treatment baseline->randomization followup Follow-up Assessments (e.g., Day 3, Day 7) treatment->followup analysis Data Analysis (ITT, ANCOVA) followup->analysis report Study Report & Conclusion analysis->report

References

Orphenadrine Citrate as a Preanesthetic Agent: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate, a drug with anticholinergic and NMDA receptor antagonist properties, has been investigated for its potential as a preanesthetic agent in animal studies. Its mechanism of action suggests it may potentiate the effects of general anesthetics, potentially reducing the required dose of anesthetic agents and improving the quality of anesthesia. This document provides a summary of the available data, detailed experimental protocols from published studies, and a proposed signaling pathway for its mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from animal studies investigating the effects of this compound as a preanesthetic agent.

Table 1: Effect of this compound Premedication on Anesthesia in Mice

Anesthetic Agent(s)This compound Dose (mg/kg, IP)Change in Onset of AnesthesiaChange in Duration of AnesthesiaChange in Recovery TimeReference(s)
KetamineNot specified in abstractDecreasedIncreasedNot specified in abstract[1]
Propofol (100 mg/kg, IP)10Dose-dependent decreaseDose-dependent increaseIncreased[2]
20Dose-dependent decreaseDose-dependent increaseIncreased[2]
Thiopental (50 mg/kg, IP)10Dose-dependent decreaseDose-dependent increaseIncreased[2]
20Dose-dependent decreaseDose-dependent increaseIncreased[2]
Propofol + Thiopental10Dose-dependent decreaseDose-dependent increaseIncreased
20Dose-dependent decreaseDose-dependent increaseIncreased

Table 2: Effect of this compound Premedication on Ketamine/Xylazine Anesthesia in Chicks

This compound Dose (mg/kg, IP)Time of Administration (pre-anesthesia)Change in Onset of AnesthesiaChange in Duration of AnesthesiaChange in Recovery Time
5, 10, and 2030 minutesDecreasedProlongedShortened
5Various timesNo significant differenceTime-dependent prolongationNot specified

Table 3: Safety Profile of this compound in Chicks

ParameterValue (mg/kg, IP)
Median Lethal Dose (LD50)121.10 ± 8.49
Median Analgesic Dose (AD50)2.49 ± 0.21

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Orphenadrine's Anesthetic Potentiation

The primary mechanism by which orphenadrine is thought to potentiate anesthesia is through its action as a non-competitive NMDA receptor antagonist. By blocking the NMDA receptor, orphenadrine inhibits the influx of Ca2+ into the postsynaptic neuron, which in turn modulates downstream signaling cascades that are involved in neuronal excitability and pain perception. This leads to a state of dissociative anesthesia characterized by analgesia and amnesia.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor binds Ca_channel Ca²+ Channel NMDA_receptor->Ca_channel opens Ca_influx Ca²+ Influx Ca_channel->Ca_influx Downstream Downstream Signaling (e.g., ↓ Neuronal Excitability) Ca_influx->Downstream Anesthesia Potentiation of Anesthesia Downstream->Anesthesia Orphenadrine Orphenadrine Orphenadrine->NMDA_receptor blocks

Orphenadrine's NMDA Receptor Antagonism Pathway
General Experimental Workflow for Evaluating Preanesthetic Agents

This workflow outlines the typical steps involved in an animal study designed to assess the efficacy of a preanesthetic agent like orphenadrine.

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure A1 Animal Acclimatization (e.g., 72 hours) A2 Baseline Physiological Measurements (e.g., body temp, heart rate) A1->A2 B1 Administer Orphenadrine (Test Group) or Vehicle (Control) A2->B1 B2 Waiting Period (e.g., 30 minutes) B1->B2 B3 Administer General Anesthetic (e.g., Ketamine/Xylazine) B2->B3 B4 Monitor Anesthetic Depth and Duration B3->B4 C1 Monitor Recovery (e.g., time to ambulation) B4->C1 C2 Post-procedural Observations (e.g., side effects) C1->C2

Preanesthetic Evaluation Workflow

Experimental Protocols

The following are detailed methodologies based on the cited animal studies.

Protocol 1: Evaluation of Orphenadrine as a Preanesthetic for Injectable Anesthetics in Mice
  • Animals: Adult male albino mice.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Groups:

    • Control Group: Receives the anesthetic agent(s) only.

    • Test Group 1: Receives this compound (10 mg/kg, IP) 15 minutes prior to the anesthetic agent(s).

    • Test Group 2: Receives this compound (20 mg/kg, IP) 15 minutes prior to the anesthetic agent(s).

  • Anesthetic Agents:

    • Propofol (100 mg/kg, IP)

    • Thiopental (50 mg/kg, IP)

    • A combination of propofol and thiopental.

  • Procedure:

    • Administer this compound or a vehicle control intraperitoneally (IP).

    • After 15 minutes, administer the chosen anesthetic agent(s) IP.

    • Immediately after anesthetic administration, place the mouse on its back and start a stopwatch.

  • Parameters Measured:

    • Onset of Anesthesia (Latency): Time from anesthetic injection to the loss of the righting reflex (the mouse is unable to right itself when placed on its back).

    • Duration of Anesthesia: Time from the loss of the righting reflex to its return.

    • Recovery Time: Time from the return of the righting reflex to the resumption of normal exploratory behavior.

  • Statistical Analysis: Compare the mean onset, duration, and recovery times between the control and test groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Orphenadrine as a Preanesthetic for Ketamine/Xylazine Anesthesia in Chicks
  • Animals: Healthy, unsexed chicks.

  • Housing: Standard laboratory conditions.

  • Groups:

    • Control Group: Receives ketamine and xylazine only.

    • Test Groups: Receive this compound (5, 10, or 20 mg/kg, IP) 30 minutes prior to ketamine and xylazine administration.

  • Anesthetic Agents:

    • Ketamine

    • Xylazine

  • Procedure:

    • Administer this compound or a vehicle control intraperitoneally (IP).

    • After 30 minutes, administer the ketamine/xylazine mixture.

    • Monitor the chicks for the onset, duration, and recovery from anesthesia.

  • Parameters Measured:

    • Onset of Anesthesia: Time to loss of responsiveness.

    • Duration of Anesthesia: Time from loss of responsiveness to the first signs of recovery.

    • Recovery Time: Time from the first signs of recovery to normal behavior.

    • Physiological Parameters: Body temperature and breathing rate were measured before, during (in lateral recumbency), and after anesthesia.

  • Statistical Analysis: Compare the measured parameters between the control and test groups.

Potential Side Effects and Adverse Events

While the cited animal studies did not report specific adverse events at the doses used, orphenadrine is known to have a range of side effects, primarily due to its anticholinergic properties. Researchers should be aware of and monitor for the following potential side effects, which have been observed in humans and may be translatable to animal models:

  • Dry mouth

  • Drowsiness and sedation

  • Dizziness and ataxia

  • Tachycardia (increased heart rate)

  • Urinary retention

  • Blurred vision

  • Gastrointestinal disturbances (e.g., constipation)

  • Hypothermia (as observed in chicks)

At higher doses, orphenadrine has been shown to induce seizures in rats. Therefore, careful dose selection and monitoring are crucial.

Discussion and Future Directions

The available data suggests that this compound holds promise as a preanesthetic agent in mice and chicks, particularly in combination with injectable anesthetics like ketamine, propofol, and thiopental. Its NMDA receptor antagonist activity provides a clear pharmacological basis for its anesthetic-potentiating effects.

However, there are significant gaps in the current research that need to be addressed before its widespread application in animal studies can be recommended:

  • Species-Specific Efficacy and Safety: Data is currently limited to mice and chicks. Studies in other common laboratory animals, such as rats and rabbits, are necessary to establish appropriate dosing and to assess for any species-specific differences in efficacy and side effects.

  • Interaction with Inhalant Anesthetics: The interaction of orphenadrine with commonly used inhalant anesthetics like isoflurane and sevoflurane has not been investigated. This is a critical area for future research, as inhalant anesthesia is widely used in animal surgery.

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of orphenadrine when used as a preanesthetic in different species. This will help in optimizing dosing regimens.

  • Elucidation of Downstream Signaling: While NMDA receptor antagonism is the primary mechanism, further research into the specific downstream signaling pathways modulated by orphenadrine in the context of anesthesia would provide a more complete understanding of its action.

References

Troubleshooting & Optimization

Overcoming matrix effects in orphenadrine citrate bioanalysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of orphenadrine citrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor data quality in this compound bioanalysis?

A1: The most prevalent issues stem from matrix effects, which can cause ion suppression or enhancement, leading to inaccurate and irreproducible results. Other common problems include low recovery during sample preparation, chromatographic peak shape issues, and analyte instability.

Q2: What is a matrix effect and how does it affect my results?

A2: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine).[1] For this compound analysis, this can lead to either a suppressed signal (lower than expected concentration) or an enhanced signal (higher than expected concentration), compromising the accuracy and precision of the quantitation.

Q3: How can I minimize matrix effects for this compound analysis?

A3: Effective sample preparation is crucial. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can significantly reduce matrix interferences.[1][2] The choice of method depends on the required sensitivity and the complexity of the matrix. Additionally, optimizing chromatographic conditions to separate orphenadrine from interfering compounds is a key strategy.

Q4: What type of internal standard (IS) is recommended for this compound bioanalysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of orphenadrine (e.g., d3-orphenadrine). A SIL IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for signal variations. If a SIL IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation to ensure it effectively tracks the analyte's behavior.

Q5: What are the key validation parameters to assess for a robust this compound bioanalytical method?

A5: According to regulatory guidelines, key validation parameters include linearity, selectivity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term, and post-preparative).[3]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Symptom: The peak area of this compound is significantly lower than expected in your QC samples, or the recovery is highly variable between samples.

Possible Cause Troubleshooting Step
Inefficient Extraction Review your sample preparation protocol. For LLE, ensure the pH of the aqueous phase is optimized for orphenadrine's extraction into the organic solvent. For SPE, verify that the correct sorbent, conditioning, wash, and elution solvents are being used. A study using cyanopropyl cartridges for SPE reported good extraction yields of over 96.0% for orphenadrine.[4]
Analyte Adsorption Orphenadrine, being a basic and somewhat hydrophobic compound, may adsorb to plasticware or glassware. Using low-adsorption microplates and tubes, or pre-conditioning containers with a solution of the analyte, can mitigate this.
Incomplete Protein Precipitation If using PPT, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to plasma is sufficient. A common ratio is 3:1 (v/v) of acetonitrile to plasma. Inadequate vortexing or centrifugation can also lead to incomplete protein removal and analyte loss.
Analyte Instability Assess the stability of this compound under your experimental conditions. Perform bench-top and freeze-thaw stability tests to ensure the analyte is not degrading during sample handling and storage.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom: The chromatographic peak for this compound is not symmetrical, which can affect integration and accuracy.

Possible Cause Troubleshooting Step
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute your sample and re-inject.
Secondary Interactions Peak tailing can occur due to interactions between the basic orphenadrine molecule and acidic residual silanols on the silica-based column. Ensure your mobile phase has an appropriate pH and ionic strength. Adding a small amount of a competing base (e.g., triethylamine) or using a column with end-capping can help.
Injection Solvent Mismatch If the injection solvent is significantly stronger than the initial mobile phase, peak distortion can occur. Reconstitute your final extract in a solvent that is as close as possible to the initial mobile phase composition.
Column Degradation A void at the head of the column or contamination can cause peak splitting. Try back-flushing the column or, if necessary, replace it.
Issue 3: High Signal Variability (Ion Suppression/Enhancement)

Symptom: You observe inconsistent peak areas for your QC samples, or your internal standard response varies significantly across the analytical run.

Possible Cause Troubleshooting Step
Co-eluting Matrix Components This is the classic sign of a matrix effect. Improve your sample clean-up method. While PPT is simple, SPE or LLE are generally more effective at removing interfering phospholipids.
Inadequate Chromatographic Separation Modify your HPLC gradient to better separate orphenadrine from the region where matrix components elute. A slower gradient or a different stationary phase may be necessary.
Ion Source Contamination Matrix components can build up on the ion source, leading to a gradual or sudden drop in signal. Clean the ion source according to the manufacturer's instructions.
Unsuitable Internal Standard If your internal standard's response is erratic, it may not be adequately compensating for matrix effects. A stable isotope-labeled internal standard is the best choice to mitigate this.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Orphenadrine in Plasma

This protocol is based on a validated method for the simultaneous determination of paracetamol and orphenadrine in rat plasma.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection:

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Orphenadrine in Plasma

This protocol is adapted from a method developed for the determination of orphenadrine in plasma from psychiatric patients.

  • Cartridge Conditioning:

    • Condition a cyanopropyl SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading:

    • Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution:

    • Elute the orphenadrine with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Injection:

    • Inject an appropriate volume into the LC-MS/MS system.

Data Presentation

The following tables summarize typical performance data for different sample preparation methods used in this compound bioanalysis.

Table 1: Sample Preparation Method Performance

Parameter Protein Precipitation Solid-Phase Extraction
Analyte Recovery Satisfactory (specific values not detailed)>96.0%
Simplicity HighModerate
Cost LowHigh
Throughput HighModerate
Matrix Effect Removal ModerateHigh

Table 2: Example LC-MS/MS Method Parameters

Parameter Method based on Protein Precipitation
LC Column Agilent Eclipse Plus ODS (4.60 x 100 mm, 3.50 µm)
Mobile Phase A 6 mM ammonium formate + 0.1% formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 270.3 → 181

Visualized Workflows and Logic

Sample Preparation Workflow cluster_start Start cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_end Analysis start Plasma Sample ppt1 Add Internal Standard start->ppt1 100 µL spe1 Condition Cartridge start->spe1 500 µL ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 analysis Inject into LC-MS/MS ppt4->analysis spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->analysis

Caption: Comparative workflow for PPT and SPE sample preparation.

Troubleshooting_Matrix_Effects start Inconsistent Results or Poor Recovery Observed check_is Is Internal Standard Response Stable? start->check_is check_recovery Is Analyte Recovery Consistently Low? check_is->check_recovery Yes use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is No improve_cleanup Improve Sample Cleanup (e.g., Switch PPT to SPE) check_recovery->improve_cleanup No (Variable) optimize_extraction Optimize Extraction Protocol (pH, Solvents, Sorbent) check_recovery->optimize_extraction Yes optimize_chroma Optimize Chromatography to Separate from Interferences improve_cleanup->optimize_chroma solution Robust Method optimize_chroma->solution use_sil_is->improve_cleanup check_stability Investigate Analyte Stability (Bench-top, Freeze-Thaw) optimize_extraction->check_stability check_stability->solution

Caption: Decision tree for troubleshooting matrix effects.

References

Troubleshooting peak tailing in orphenadrine citrate chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the chromatography of orphenadrine citrate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a common chromatographic problem where a peak is not symmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing can negatively impact your analysis by reducing resolution between adjacent peaks and leading to inaccurate quantification.[1]

Q2: Why is my this compound peak tailing?

A2: Orphenadrine is a basic compound containing an amine functional group.[1] The primary cause of peak tailing for basic compounds like orphenadrine is the interaction between the positively charged analyte and negatively charged, ionized silanol groups (Si-OH) on the surface of silica-based stationary phases. These secondary interactions are stronger than the desired hydrophobic interactions, causing some analyte molecules to be retained longer, resulting in a tailing peak.

Q3: Can the type of silica in my column affect peak tailing?

A3: Absolutely. Older "Type A" silica columns have a higher content of acidic silanol groups and trace metal impurities, which increases the likelihood of peak tailing with basic compounds. Modern "Type B" silica columns are of higher purity with a lower metal content and fewer accessible silanol groups, significantly reducing peak tailing.

Q4: What is an "end-capped" column and will it help with this compound analysis?

A4: An end-capped column has been chemically treated to block most of the residual silanol groups on the silica surface with a less polar functional group. This process, also known as base-deactivation, minimizes the secondary interactions that cause peak tailing for basic analytes like this compound. Using an end-capped column is a highly recommended strategy to improve peak shape.

Q5: How does the mobile phase pH influence peak tailing for this compound?

A5: The pH of the mobile phase is a critical factor. At a low pH (typically below 3), the silanol groups on the silica surface are protonated and therefore neutral, which suppresses the unwanted ionic interactions with the positively charged orphenadrine molecule. However, it's important to ensure your column is stable at low pH.

Q6: Are there any mobile phase additives that can reduce peak tailing?

A6: Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase can help. TEA is a small basic molecule that can interact with the active silanol sites on the stationary phase, effectively "masking" them from the this compound molecules.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing in this compound chromatography.

Step 1: Initial Assessment

The first step is to identify the potential source of the problem. The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing.

G A Peak Tailing Observed for this compound B Are all peaks tailing? A->B C Potential System Issue: - Column void/damage - Blocked frit - Extra-column volume B->C Yes D Potential Chemical Interaction Issue: - Analyte-stationary phase interaction - Inappropriate mobile phase B->D No

Caption: Initial troubleshooting workflow for peak tailing.

Step 2: Addressing Chemical Interactions

If only the this compound peak (or other basic compounds) is tailing, the issue is likely due to chemical interactions. The following table summarizes potential solutions.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate buffer).Protonation of silanol groups, reducing secondary interactions and improving peak symmetry.
Mobile Phase Additives Add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 5-20 mM.TEA masks the active silanol sites, leading to a more symmetrical peak for orphenadrine.
Column Chemistry Switch to a modern, high-purity "Type B" silica column.Reduced silanol activity and better peak shape for basic compounds.
Column End-capping Use a column that is specifically "end-capped" or "base-deactivated".Minimizes the number of available silanol groups for interaction, resulting in improved peak symmetry.

The following diagram illustrates the mechanism of how low pH and competing bases mitigate peak tailing.

G cluster_0 High pH (>4) cluster_1 Low pH (<3) cluster_2 With Competing Base (TEA) A Orphenadrine (+) B Silica Surface (SiO-) A->B Strong Ionic Interaction (Causes Tailing) C Orphenadrine (+) D Silica Surface (SiOH) C->D Repulsion/No Interaction (Symmetrical Peak) E Orphenadrine (+) F Silica Surface (SiO-) E->F Reduced Interaction G TEA (+) G->F TEA masks silanol sites

Caption: Effect of mobile phase on analyte-stationary phase interaction.

Step 3: Investigating System and Method Issues

If all peaks in the chromatogram are tailing, the problem is more likely related to the HPLC system or the analytical method conditions.

IssueTroubleshooting StepExpected Outcome
Column Overload Dilute the sample and inject a smaller volume.If peak shape improves, the column was overloaded. Optimize sample concentration.
Column Contamination/Damage 1. Flush the column with a strong solvent. 2. Replace the in-line filter and guard column if used. 3. If the problem persists, replace the analytical column.Removal of contaminants or replacement of a damaged column should restore symmetrical peak shapes.
Extra-Column Volume 1. Check all fittings and connections for leaks or gaps. 2. Use tubing with the smallest possible internal diameter and length.Minimizing dead volume outside the column will reduce peak broadening and tailing.
Sample Solvent Mismatch Dissolve the this compound sample in the mobile phase or a weaker solvent.Improved peak shape due to better focusing of the sample at the head of the column.

Experimental Protocols

Below are example starting conditions for the analysis of this compound. These should be optimized for your specific instrument and application.

Method 1: Low pH Mobile Phase

  • Column: C18, 5 µm, 4.6 x 250 mm (end-capped, Type B silica)

  • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer (pH 2.8) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 217 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method 2: Mobile Phase with a Competing Base

  • Column: C18, 5 µm, 4.6 x 150 mm (Type B silica)

  • Mobile Phase: Methanol: Water with 0.1% Triethylamine (TEA), pH adjusted to 7.0 with phosphoric acid (60:40 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

Sample Preparation:

A standard stock solution of this compound can be prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile to get a concentration of 1000 µg/mL. Working solutions can be prepared by further dilution with the mobile phase. It is recommended to filter all samples through a 0.45 µm filter before injection.

References

Stability-indicating assay for orphenadrine citrate and its degradation products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay of orphenadrine citrate and its degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and execution of a stability-indicating assay for this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound. - Inappropriate mobile phase pH. - Silanol interactions with the stationary phase. - Column degradation.- Adjust the mobile phase pH. This compound is a tertiary amine; a mobile phase pH around 3.0 can improve peak shape.[1][2][3][4] - Add a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% TEA) to block active silanol groups.[1] - Use a new or well-maintained HPLC column. Consider an end-capped column.
Inadequate resolution between this compound and its degradation products. - Non-optimal mobile phase composition. - Inappropriate column chemistry. - Gradient elution profile is too steep.- Modify the mobile phase composition by varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. - Experiment with different stationary phases (e.g., C18, C8, Phenyl). A chiral column may be necessary if enantiomeric separation is required. - If using gradient elution, decrease the gradient slope to allow more time for separation.
No degradation observed under stress conditions (acidic, basic, oxidative). - Stress conditions are too mild. - Insufficient reaction time.- Increase the concentration of the stressor (e.g., use 1N HCl or 1N NaOH instead of 0.1N). For oxidation, increase the concentration of hydrogen peroxide. - Extend the duration of exposure to the stress condition.
Complete degradation of this compound. - Stress conditions are too harsh.- Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature at which the stress study is conducted. For example, significant degradation has been observed with 30% H2O2 at 0 hours.
Baseline drift or noise. - Mobile phase is not properly degassed. - Contaminated mobile phase or column. - Detector lamp is failing.- Degas the mobile phase using sonication or vacuum filtration. - Prepare fresh mobile phase with high-purity solvents and flush the column thoroughly. - Check the detector lamp's energy and replace it if necessary.
Inconsistent retention times. - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction or leaks.- Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and a buffer such as potassium dihydrogen phosphate or ammonium bicarbonate. A common detection wavelength is around 215-241 nm.

Q2: Under which conditions is this compound most likely to degrade?

A2: this compound shows significant degradation under oxidative conditions, for instance, when exposed to hydrogen peroxide. It has also been shown to degrade under acidic, and photolytic conditions, while being relatively stable under neutral conditions.

Q3: How can I ensure my assay is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate this, you must perform forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) and demonstrate that the degradation products are well-resolved from the parent drug peak.

Q4: What are the typical validation parameters for a stability-indicating assay according to ICH guidelines?

A4: The validation parameters as per ICH guidelines include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Q5: What are the reported LOD and LOQ for this compound assays?

A5: One study reported an LOD of 0.50 µg/mL and an LOQ of 2.00 µg/mL for an HPLC method. Another study reported LOQs in the range of 6.33×10⁻²–7.94×10⁻² µg/mL for a method analyzing this compound in combination with other drugs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline based on published methods. Optimization will be required for specific instrumentation and applications.

  • Chromatographic System:

    • Column: Phenomenex Lux Cellulose C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Acetonitrile and 20mM Ammonium Bicarbonate (75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 241 nm.

    • Column Temperature: Ambient or controlled at 50°C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound working standard in the mobile phase.

    • From the stock solution, prepare a working standard solution at a suitable concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh and transfer the sample containing this compound into a volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to achieve a concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Forced Degradation Studies
  • Acid Degradation:

    • Take 1 mL of a 1000 µg/mL this compound sample solution and add 1 mL of 0.1N HCl.

    • Keep the solution for a specified time (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1N NaOH and dilute with the mobile phase to the desired concentration.

    • Inject into the HPLC system.

  • Alkaline Degradation:

    • Take 1 mL of a 1000 µg/mL this compound sample solution and add 1 mL of 0.1N NaOH.

    • Keep the solution for a specified time.

    • Neutralize the solution with an equivalent amount of 0.1N HCl and dilute with the mobile phase.

    • Inject into the HPLC system.

  • Oxidative Degradation:

    • Take 1 mL of a 1000 µg/mL this compound sample solution and add 1 mL of 3-30% hydrogen peroxide (H₂O₂).

    • Keep the solution for a specified time at room temperature.

    • Dilute with the mobile phase to the desired concentration.

    • Inject into the HPLC system.

  • Thermal Degradation:

    • Expose the solid drug or a solution to elevated temperatures (e.g., 50-70°C) for a specified period.

    • Allow to cool, then dissolve and dilute with the mobile phase.

    • Inject into the HPLC system.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.

    • Dilute with the mobile phase as necessary.

    • Inject into the HPLC system.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound Enantiomers

Stress ConditionDuration (hrs)(+) Orphenadrine Degradation (%)(-) Orphenadrine Degradation (%)
Basic (0.1N NaOH)247.5012.12
Acidic (0.1N HCl)248.1810.65
Oxidative (3% H₂O₂)2492.0593.34
Photolytic2412.5013.52
Neutral (Water)24StableStable
Data adapted from a study by Senthil Kumar KR et al.

Table 2: HPLC Method Validation Parameters

Parameter(+) Orphenadrine(-) Orphenadrine
Linearity Range (µg/mL)2 - 102 - 10
Correlation Coefficient (r²)0.9990.999
LOD (µg/mL)0.500.50
LOQ (µg/mL)2.002.00
Data adapted from a study by Senthil Kumar KR et al.

Visualization

Stability_Indicating_Assay_Workflow A Method Development B HPLC Parameter Optimization (Column, Mobile Phase, Flow Rate, Wavelength) A->B C Forced Degradation Studies B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation C->F G Thermal Degradation C->G H Photolytic Degradation C->H I Sample Analysis & Peak Purity D->I E->I F->I G->I H->I J Method Validation (ICH Guidelines) I->J K Specificity J->K L Linearity & Range J->L M Accuracy & Precision J->M N LOD & LOQ J->N O Robustness J->O P Routine Analysis & Stability Testing K->P L->P M->P N->P O->P

Caption: Workflow for the development and validation of a stability-indicating assay.

References

Refinement of orphenadrine citrate synthesis to improve yield.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of orphenadrine citrate. Our aim is to help you refine your synthetic protocols to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis of orphenadrine involves a Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide from 2-methylbenzhydryl chloride by the alkoxide of N,N-dimethyl-2-aminoethanol. The resulting orphenadrine free base is then treated with citric acid to form the stable citrate salt.

Q2: What are the critical parameters influencing the yield of this compound?

A2: Several factors can significantly impact the final yield. These include the purity of starting materials (especially the 2-methylbenzhydryl chloride), the choice of solvent, the reaction temperature, the type and stoichiometry of the base used (if any), and the efficiency of the purification and crystallization steps. Anhydrous reaction conditions are also crucial to prevent side reactions.

Q3: What are the common side reactions in orphenadrine synthesis?

A3: The primary side reaction is the elimination of HCl from 2-methylbenzhydryl chloride to form an alkene, which is a common competing pathway in Williamson ether syntheses, especially at higher temperatures.[1] Other potential side reactions can lead to the formation of various impurities.

Q4: How can I purify the final this compound product?

A4: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical for obtaining high purity crystals. Isopropanol and ethanol are frequently used as recrystallization solvents.[2] The process typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound, adapted from the literature, with reported yields.

Table 1: Comparison of this compound Synthesis Protocols

ParameterProtocol 1Protocol 2
Starting Materials 2-methylbenzhydryl chloride, N,N-dimethylethanolamine2-methylbenzhydryl chloride, N,N-dimethylethanolamine
Solvent None (neat reaction)Xylene
Reaction Temperature 100°CNot specified, "a certain temperature"
Purification of Intermediate Ether extraction, water wash, drying with K₂CO₃Removal of solid byproduct, vacuum removal of xylene, formation of oxalate salt, conversion back to free base
Crystallization Solvent IsopropanolIsopropanol
Reported Yield (Orphenadrine Intermediate) 56.0%Not specified
Reported Yield (Final Product) 70.0%[3]Low, "unsuitable for industrial production"[3]
Protocol 1: Solvent-Free Synthesis[3]
  • Reaction: In a 250 ml reaction flask, stir a mixture of 17.5 g of N,N-dimethylethanolamine and 20 g of 2-methylbenzhydryl chloride.

  • Heat the mixture to 100°C and maintain the reaction for 2 hours.

  • Work-up: After cooling, dissolve the upper layer of the reaction mixture in 140 ml of ether.

  • Wash the ether solution three times with 40 ml of water.

  • Dry the organic layer with anhydrous potassium carbonate (K₂CO₃), filter, and evaporate the solvent to obtain the orphenadrine free base (intermediate). The reported yield for this step is 56.0%.

  • Salt Formation: Dissolve 10.6 g of citric acid in 250 ml of isopropanol.

  • Slowly add the 13.6 g of the orphenadrine intermediate to the citric acid solution with stirring over 30 minutes.

  • Crystallization: Collect the precipitated white crystals by filtration.

  • Wash the crystals three times with isopropanol and dry to obtain 16.2 g of this compound. The reported overall yield is 70.0%.

Protocol 2: Synthesis via Oxalate Intermediate
  • Reaction: In a reaction vessel under a nitrogen atmosphere, slowly add N,N-dimethylethanolamine to a solution of 2-methylbenzhydryl chloride in xylene at a controlled temperature.

  • Work-up of Intermediate: After the reaction is complete, cool the mixture and remove the solid byproduct from the bottom of the reactor.

  • Remove the xylene under vacuum to obtain crude orphenadrine.

  • Purification of Intermediate: Dissolve the crude orphenadrine in isopropanol and add a solution of oxalic acid in isopropanol to precipitate orphenadrine oxalate.

  • Filter and dry the orphenadrine oxalate.

  • Treat the orphenadrine oxalate with a KOH solution to regenerate the orphenadrine free base.

  • Extract the free base with anhydrous ether, wash with water, dry the ether layer, and evaporate the solvent to obtain pure orphenadrine.

  • Salt Formation: The subsequent conversion to the citrate salt would follow a similar procedure as in Protocol 1. This method is noted to be cumbersome with a relatively low yield, making it less suitable for industrial production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Orphenadrine_Synthesis LowYield Problem: Low Yield of this compound CheckPurity Check Purity of Starting Materials LowYield->CheckPurity ImpureSM Impure Starting Materials (2-methylbenzhydryl chloride, N,N-dimethylethanolamine) CheckPurity->ImpureSM Yes CheckConditions Review Reaction Conditions CheckPurity->CheckConditions No PurifySM Solution: Purify starting materials (e.g., distillation, recrystallization) ImpureSM->PurifySM TempTooHigh Reaction Temperature Too High CheckConditions->TempTooHigh High Temp? IncompleteReaction Incomplete Reaction CheckConditions->IncompleteReaction Incomplete? Moisture Presence of Moisture CheckConditions->Moisture Moisture? WorkupLoss Product Loss During Work-up CheckConditions->WorkupLoss No Issues Elimination Increased elimination side reaction TempTooHigh->Elimination LowerTemp Solution: Lower reaction temperature (e.g., 80-100°C) Elimination->LowerTemp IncreaseTime Solution: Increase reaction time or consider a more forcing solvent IncompleteReaction->IncreaseTime Anhydrous Solution: Use anhydrous solvents and dry glassware thoroughly Moisture->Anhydrous Emulsion Emulsion during extraction WorkupLoss->Emulsion Yes IncompleteExtraction Incomplete Extraction WorkupLoss->IncompleteExtraction Yes CrystallizationIssue Poor Crystallization Yield WorkupLoss->CrystallizationIssue No BreakEmulsion Solution: Add brine or use a different extraction solvent Emulsion->BreakEmulsion MultipleExtractions Solution: Perform multiple extractions with smaller solvent volumes IncompleteExtraction->MultipleExtractions WrongSolvent Inappropriate Crystallization Solvent CrystallizationIssue->WrongSolvent Yes CoolingTooFast Cooling Rate Too Fast CrystallizationIssue->CoolingTooFast Yes OptimizeSolvent Solution: Screen different solvents (e.g., ethanol, isopropanol, or mixtures) WrongSolvent->OptimizeSolvent SlowCooling Solution: Allow slow cooling to room temperature, then refrigerate CoolingTooFast->SlowCooling

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q5: My reaction resulted in a low yield of the orphenadrine free base. What are the likely causes?

A5:

  • Impure Starting Materials: The purity of 2-methylbenzhydryl chloride is critical. If it contains impurities or has degraded, the yield will be compromised.

  • Suboptimal Reaction Temperature: High temperatures can favor the elimination side reaction, reducing the yield of the desired ether product. A temperature range of 80-100°C is often a good starting point.

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can react with the starting materials and intermediates, leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature cautiously.

Q6: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A6: Common impurities in this compound synthesis include:

  • Unreacted Starting Materials: 2-methylbenzhydryl chloride or N,N-dimethyl-2-aminoethanol.

  • Elimination Byproduct: The alkene formed from the elimination of HCl from 2-methylbenzhydryl chloride.

  • N-Desmethyl Orphenadrine: This can be a metabolic byproduct but may also form under certain synthetic or degradation conditions.

  • Orphenadrine N-oxide: The tertiary amine of orphenadrine can be oxidized to the corresponding N-oxide.

To identify the impurity, analytical techniques such as HPLC, GC-MS, and NMR are recommended.

Q7: My final product is oily and difficult to crystallize. What should I do?

A7:

  • Check for Impurities: An oily product often indicates the presence of impurities that inhibit crystallization. Try to further purify the orphenadrine free base before proceeding to the salt formation. Column chromatography may be an option.

  • Optimize Crystallization Conditions:

    • Solvent: The choice of crystallization solvent is crucial. If isopropanol is not working, try ethanol or a mixture of solvents.

    • Concentration: Ensure you are using the minimum amount of hot solvent to dissolve your product completely.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the precipitation of an oil rather than crystals.

    • Seeding: Adding a small seed crystal of pure this compound can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent level can sometimes induce crystallization.

Diagram 2: Logical Pathway for this compound Purification

Purification_Pathway CrudeProduct Crude this compound IsOily Is the product oily? CrudeProduct->IsOily OilyProduct Oily Product IsOily->OilyProduct Yes Recrystallize Recrystallization IsOily->Recrystallize No PurifyBase Purify Orphenadrine Free Base (e.g., Column Chromatography) OilyProduct->PurifyBase PurifyBase->Recrystallize CheckPurity Check Purity (e.g., HPLC, Melting Point) Recrystallize->CheckPurity PureProduct Pure Crystalline This compound CheckPurity->PureProduct Purity OK NotPure Purity not met CheckPurity->NotPure Purity Not OK ReRecrystallize Re-recrystallize from a different solvent system NotPure->ReRecrystallize ReRecrystallize->CheckPurity

Caption: Logical workflow for the purification of this compound.

References

Addressing solubility issues of orphenadrine citrate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with orphenadrine citrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is described as "sparingly soluble" in water.[1][2][3] One source quantifies this as approximately 1 part solute in 70 parts water, which translates to roughly 14.3 mg/mL.[4] Its solubility is significantly influenced by the pH of the solution. At a neutral pH of 7.4, its solubility has been reported to be greater than 69.2 µg/mL.[5]

Q2: Why does my this compound solution appear cloudy or form a precipitate?

A2: Cloudiness or precipitation in an aqueous solution of this compound can occur for several reasons:

  • High pH: Orphenadrine is a weak base with a pKa of 8.4. In neutral or alkaline solutions, the less soluble free base form is more prevalent, leading to precipitation.

  • Supersaturation: If a supersaturated solution is created (e.g., by dissolving the compound at a higher temperature and then cooling it), it can be unstable and prone to crystallization, especially if agitated or if seed crystals are present.

  • Ionic Strength: High concentrations of other ions in the solution can affect the solubility of this compound.

  • Incompatibility with other drugs: When co-administering intravenous drugs, precipitation can occur due to incompatibilities between different formulations.

Q3: How does pH affect the solubility of this compound?

A3: As a salt of a weak base, this compound's solubility is highly dependent on pH. In acidic environments, the amine group of the orphenadrine molecule is protonated, forming a more soluble salt. As the pH increases towards and beyond its pKa of 8.4, the equilibrium shifts towards the uncharged, less water-soluble free base, which can lead to precipitation. Studies have shown it to be soluble in 0.1N hydrochloric acid and phosphate buffer at pH 6.8.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvents can be used to increase the solubility of this compound. It is slightly soluble in ethanol. Common pharmaceutical co-solvents like propylene glycol and polyethylene glycols (PEGs) are also viable options for enhancing the solubility of poorly water-soluble compounds. However, it is important to be aware that dilution of a co-solvent-based formulation with an aqueous medium can sometimes lead to precipitation of the drug.

Q5: Are cyclodextrins effective for enhancing this compound solubility?

Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolubilityTemperature (°C)Notes
WaterSparingly soluble (approx. 14.3 mg/mL)Not SpecifiedDescribed as 1 part in 70 parts water.
Water (pH 7.4)> 69.2 µg/mLNot Specified
0.1N Hydrochloric AcidSolubleNot Specified
Phosphate Buffer (pH 6.8)SolubleNot Specified
EthanolSlightly solubleNot Specified
Dimethyl Sulfoxide (DMSO)92 mg/mL25
AcetonitrileSlightly soluble (with heating)Not Specified
MethanolSolubleNot Specified

Troubleshooting Guides

Issue 1: this compound does not fully dissolve in water.

This guide helps you systematically address issues with dissolving this compound in an aqueous solution.

A Start: this compound not dissolving in water B Is the solution acidic? (pH < 7) A->B C Action: Lower the pH (e.g., add dilute HCl to pH 3-5). See Protocol 1. B->C No D Did it dissolve? B->D Yes C->D E Action: Try using a co-solvent (e.g., Ethanol, Propylene Glycol). See Protocol 2. D->E No H Problem Solved D->H Yes F Did it dissolve? E->F G Action: Try complexation with cyclodextrins (e.g., HP-β-CD). See Protocol 3. F->G No F->H Yes G->H Yes I Further investigation needed: - Verify compound purity - Consider alternative solvent systems G->I No, or if other methods fail

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: A clear this compound solution becomes cloudy or precipitates over time.

This guide addresses the issue of precipitation from a previously clear solution.

A Start: Clear solution of this compound precipitates B Was the pH of the solution increased or buffered to > 7? A->B C Cause: Shift to less soluble free base. Action: Re-acidify the solution or maintain a lower pH. B->C Yes D Was the solution prepared at a high temperature and then cooled? B->D No H End of Troubleshooting C->H E Cause: Supersaturation and crystallization. Action: Prepare solution at room temperature or use solubility enhancers (co-solvents, cyclodextrins). D->E Yes F Was another substance or solution added? D->F No E->H G Cause: Potential incompatibility or change in solvent composition (e.g., co-solvent dilution). Action: Check compatibility of all components. F->G Yes F->H No G->H

Caption: Troubleshooting guide for precipitation issues.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps to dissolve this compound by lowering the pH of the aqueous solution.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add a portion of the final desired volume of purified water (e.g., 80% of the total volume) to a beaker with a magnetic stirrer.

    • While stirring, slowly add the this compound powder to the water. A suspension will likely form.

  • pH Adjustment:

    • Calibrate a pH meter according to the manufacturer's instructions.

    • Place the pH probe into the suspension.

    • Slowly add a dilute solution of hydrochloric acid (e.g., 0.1N HCl) dropwise to the suspension.

    • Monitor the pH and observe the dissolution of the solid. This compound should become fully soluble at an acidic pH (e.g., pH 3-5).

  • Final Volume Adjustment:

    • Once the this compound is completely dissolved and the target pH is reached, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of purified water and add it to the flask.

    • Add purified water to the flask to reach the final desired volume.

  • Quantification (Optional):

    • To confirm the concentration, a sample can be diluted appropriately with 0.1N HCl and its absorbance measured using a UV-Vis spectrophotometer at approximately 264 nm.

Protocol 2: Solubility Enhancement using a Co-solvent (Propylene Glycol)

This protocol describes the use of propylene glycol as a co-solvent to increase the solubility of this compound.

  • Co-solvent Preparation:

    • Prepare the desired co-solvent mixture. For example, to make a 20% v/v propylene glycol solution, mix 20 mL of propylene glycol with 80 mL of purified water.

  • Dissolution:

    • Weigh the desired amount of this compound.

    • In a beaker with a magnetic stirrer, add the co-solvent mixture.

    • Slowly add the this compound powder to the stirring co-solvent mixture.

    • Stir until the powder is completely dissolved. Gentle warming or sonication can be used to expedite dissolution if necessary.

  • Quantification (Optional):

    • The concentration can be verified using a suitable analytical method like HPLC, ensuring the mobile phase is compatible with the co-solvent system.

Protocol 3: Solubility Enhancement using Cyclodextrins (HP-β-CD)

This protocol outlines the procedure for preparing an this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex.

  • Preparation of Cyclodextrin Solution:

    • Weigh the required amount of HP-β-CD. The molar ratio of HP-β-CD to this compound often starts at 1:1 and can be optimized.

    • Dissolve the HP-β-CD in the desired volume of purified water with stirring. HP-β-CD is highly soluble in water.

  • Complexation:

    • Weigh the desired amount of this compound.

    • Slowly add the this compound powder to the stirring HP-β-CD solution.

    • Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Isolation (Optional, for solid complex):

    • The solution can be lyophilized (freeze-dried) to obtain a solid powder of the this compound-HP-β-CD complex, which can be readily reconstituted in water.

  • Quantification (Optional):

    • The concentration of this compound in the final solution can be determined by HPLC or UV-Vis spectrophotometry.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental needs and perform appropriate validation. Always consult relevant safety data sheets (SDS) before handling any chemical substances.

References

Optimization of extraction methods for orphenadrine citrate from biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of extraction methods for orphenadrine citrate from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for sample preparation and analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from biological samples?

A1: The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the biological matrix, the required cleanliness of the extract, desired recovery, and the analytical technique used for quantification (e.g., LC-MS/MS, GC-MS). PPT is the simplest and fastest, LLE is a classic technique that offers a good balance of cleanup and recovery, while SPE provides the cleanest samples, minimizing matrix effects.

Q2: What key chemical properties of orphenadrine influence its extraction?

A2: Orphenadrine is a tertiary amine with a LogP of approximately 3.77. Its basic nature is critical for extraction. In LLE, the sample pH is raised to deprotonate the molecule, making it neutral and more soluble in organic solvents. For SPE, its ability to be positively charged at neutral or acidic pH allows for strong retention on cation-exchange sorbents.

Q3: How should I handle different biological matrices like plasma, urine, or whole blood?

A3:

  • Plasma/Serum: All three methods (PPT, LLE, SPE) are suitable. An SPE procedure using cyanopropyl cartridges has been shown to yield high recovery values.[1][2]

  • Urine: Due to lower protein content, a "dilute-and-shoot" approach may be possible, but SPE is often preferred for cleaner extracts and better concentration.[3][4] For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase) may be necessary prior to extraction.[4]

  • Whole Blood: This is the most complex matrix. A mandatory hemolysis (cell lysis) step is required to release the drug from red blood cells before proceeding with protein precipitation or SPE. This can be achieved through osmotic breakdown (adding water) or using agents like zinc sulfate.

Q4: Are there specific stability concerns for this compound during sample handling and extraction?

A4: Yes, this compound is known to be sensitive to light. All samples and standards should be protected from light during collection, storage, and all experimental steps to prevent degradation. Standard stability assessments, including freeze-thaw, short-term (bench-top), and long-term stability, should be performed as part of method validation.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem: Low Analyte Recovery

Potential CauseRecommended Solution
For Liquid-Liquid Extraction (LLE)
Incorrect pHEnsure the pH of the aqueous sample is adjusted to be at least 1-2 units above the pKa of orphenadrine to ensure it is in its neutral, extractable form.
Inappropriate Organic SolventSelect a solvent based on polarity. Given orphenadrine's LogP, solvents like n-hexane (with a modifier like isoamyl alcohol), methyl tert-butyl ether (MTBE), or ethyl acetate are suitable.
Emulsion FormationCentrifuge at a higher speed or for a longer duration. Add a small amount of salt (e.g., NaCl) to the aqueous layer to break the emulsion.
For Solid-Phase Extraction (SPE)
Incorrect SorbentFor a basic compound like orphenadrine, a mixed-mode cation exchange sorbent is often ideal. A standard reversed-phase (e.g., C8 or C18) sorbent can also work if the mobile phase pH is managed correctly.
Inadequate Cartridge ConditioningEnsure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer) to activate the stationary phase for analyte retention.
Improper Wash/Elution SolventsThe wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak to desorb the analyte completely. Test different solvent strengths and compositions.
For Protein Precipitation (PPT)
Analyte Co-PrecipitationThe drug may be physically trapped in the precipitated protein pellet. Try different precipitation solvents (e.g., methanol instead of acetonitrile) or adjust the solvent-to-sample ratio (e.g., from 3:1 to 4:1).
Incomplete PrecipitationEnsure the precipitating solvent is added quickly and vortexed vigorously to create a fine protein suspension, which improves precipitation efficiency. Using chilled solvent can also enhance this process.

Problem: High Matrix Effects (Ion Suppression or Enhancement)

Potential CauseRecommended Solution
Co-elution of PhospholipidsPhospholipids are a primary cause of matrix effects in plasma. Switch from PPT to a more rigorous cleanup method like SPE or LLE to remove them.
Insufficient Chromatographic SeparationOptimize the LC gradient to better separate orphenadrine from the region where matrix components elute.
Inappropriate Internal Standard (IS)Use a stable isotope-labeled (SIL) internal standard for orphenadrine. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively canceling out the matrix effect.

Problem: Poor Reproducibility (High %RSD)

Potential CauseRecommended Solution
Inconsistent Pipetting/HandlingCalibrate all pipettes. Ensure consistent timing for all steps (vortexing, incubation, centrifugation). Automation can significantly improve reproducibility.
Incomplete Solvent EvaporationIf a dry-down step is used, ensure the solvent is completely evaporated before reconstitution. Residual organic solvent can affect chromatographic peak shape and retention time.
Sample InhomogeneityFor matrices like whole blood, ensure the sample is thoroughly mixed before aliquoting.

Section 3: Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Orphenadrine in Rat Plasma

This protocol is adapted from a validated LC-MS/MS method.

  • Sample Preparation: Aliquot 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to induce protein precipitation.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for Orphenadrine in Human Plasma

This protocol is based on a method using cyanopropyl cartridges.

  • Cartridge: Cyanopropyl (CN) bonded silica SPE cartridge.

  • Conditioning: Wash the cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load 1 mL of plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer to remove interferences.

  • Elution: Elute the orphenadrine from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Orphenadrine in Body Fluids

This protocol is based on a GC method and general principles.

  • Sample Preparation: To 1 mL of plasma or urine in a glass tube, add a suitable internal standard (e.g., diphenhydramine).

  • Alkalinization: Add 200 µL of 1 M sodium hydroxide (NaOH) to raise the sample pH above 10. Vortex briefly.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., isopentane or a mixture of n-hexane and isoamyl alcohol).

  • Mixing: Cap and vortex/mix for 5-10 minutes to facilitate the transfer of orphenadrine into the organic phase.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in a suitable solvent for analysis.

Section 4: Quantitative Data Summary

The following tables summarize quantitative data from various published methods for this compound extraction and analysis.

Table 1: Comparison of Common Extraction Methods

MethodPrincipleProsConsTypical Recovery
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent.Fast, simple, inexpensive, requires minimal method development.Produces "dirty" extracts, high risk of matrix effects, not very selective.85-105%
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Good sample cleanup, removes non-polar and polar interferences, good recovery.More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.>90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.Provides the cleanest extracts, minimizes matrix effects, high selectivity and concentration factor, easily automated.Higher cost per sample, requires more extensive method development.>95%

Table 2: Published Performance Data for Orphenadrine Extraction

Biological MatrixExtraction MethodAnalytical MethodRecovery (%)Linearity RangeReference
Rat PlasmaProtein Precipitation (Acetonitrile)LC-MS/MSNot explicitly stated, but method was fully validated.1-500 ng/mL
Human PlasmaSolid-Phase Extraction (Cyanopropyl)HPLC-DAD>96.0%30-1000 ng/mL
Human Plasma/UrineLiquid-Liquid Extraction (Isopentane)GC-NPDNot explicitly stated, but method was validated.Down to 1 ng/mL
Pharmaceutical TabletsIon-Pair Extraction (Chloroform)Spectrophotometry98.8-102.5%0.1-6.0 µg/mL
Human PlasmaProtein PrecipitationHPLC-MS/MSSatisfactory (not specified)1-200 ng/mL

Section 5: Diagrams and Workflows

G cluster_pre Pre-analytical cluster_ext Extraction cluster_post Post-analytical Collection 1. Sample Collection (Plasma, Urine, etc.) Pretreatment 2. Sample Pre-treatment (e.g., Lysis for whole blood, pH adjustment, add IS) Collection->Pretreatment Extraction 3. Choose Extraction Method Pretreatment->Extraction PPT Protein Precipitation PostExt 4. Post-Extraction Processing (Evaporation & Reconstitution) PPT->PostExt LLE Liquid-Liquid Extraction LLE->PostExt SPE Solid-Phase Extraction SPE->PostExt Extraction->PPT Extraction->LLE Extraction->SPE Analysis 5. Instrumental Analysis (LC-MS/MS, GC, etc.) PostExt->Analysis

// LLE Path LLE_Path [label="Liquid-Liquid Extraction (LLE)", fillcolor="#F1F3F4"]; LLE1 [label="Is sample pH > (pKa+1)?\n(i.e., pH > 10)", shape=Mdiamond, fillcolor="#F1F3F4"]; LLE1_Yes [label="Check solvent polarity.\nIs it appropriate for LogP ~3.8?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LLE1_No [label="FIX: Increase pH with base (e.g., 1M NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LLE2 [label="Emulsion forming?", shape=Mdiamond, fillcolor="#F1F3F4"]; LLE2_Yes [label="FIX: Centrifuge longer/faster or add salt", fillcolor="#34A853", fontcolor="#FFFFFF"];

// SPE Path SPE_Path [label="Solid-Phase Extraction (SPE)", fillcolor="#F1F3F4"]; SPE1 [label="Was cartridge conditioned\n& equilibrated correctly?", shape=Mdiamond, fillcolor="#F1F3F4"]; SPE1_No [label="FIX: Follow proper conditioning protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; SPE1_Yes [label="Review wash & elution solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE2 [label="Is wash solvent too strong?\n(Analyte loss in wash)", fillcolor="#FBBC05"]; SPE3 [label="Is elution solvent too weak?\n(Analyte retained on cartridge)", fillcolor="#FBBC05"];

// Edges Start -> Method; Method -> LLE_Path [label="LLE"]; Method -> SPE_Path [label="SPE"];

LLE_Path -> LLE1; LLE1 -> LLE1_No [label="No"]; LLE1 -> LLE1_Yes [label="Yes"]; LLE1_Yes -> LLE2; LLE2 -> LLE2_Yes [label="Yes"];

SPE_Path -> SPE1; SPE1 -> SPE1_No [label="No"]; SPE1 -> SPE1_Yes [label="Yes"]; SPE1_Yes -> {SPE2, SPE3}; } DOT Caption: Troubleshooting decision tree for low recovery issues.

References

Minimizing side effects of orphenadrine citrate in preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orphenadrine citrate in preclinical models. The information is designed to help minimize side effects and address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action and the expected side effects of this compound in preclinical models?

A1: this compound is a centrally acting skeletal muscle relaxant with anticholinergic and potential analgesic properties. Its primary mechanism is not fully elucidated but is thought to involve central atropine-like effects. The most common side effects observed in preclinical models are due to its anticholinergic activity and are generally dose-dependent. These can include sedation, dizziness, and motor impairment. At higher doses, more severe effects such as seizures can occur.

Q2: What are typical dose ranges for this compound in rodent models for different research applications?

A2: Dose ranges for this compound in preclinical studies vary depending on the animal model and the intended therapeutic effect. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. The following table summarizes reported dose ranges from the literature.

Animal ModelApplicationRoute of AdministrationEffective Dose RangeObserved Side Effects at Higher Doses
Mouse AnalgesiaIntraperitoneal (IP)Up to 25 mg/kgBiphasic response: hyperalgesia at low doses, hypoalgesia at higher doses.
Mouse Anesthesia Pre-treatmentIntraperitoneal (IP)10 - 20 mg/kgSedation.
Rat Seizure InductionIntraperitoneal (IP)50 - 80 mg/kgStereotyped behavior, limb movements, head shaking, myoclonic twitches, and generalized convulsive status epilepticus.[1]

Q3: How can I prepare this compound for oral administration in rodents?

A3: this compound can be formulated for oral gavage. The choice of vehicle is critical to ensure drug stability and minimize any confounding effects from the vehicle itself. A common approach is to create a suspension.

  • Vehicle Selection: A frequently used vehicle for oral gavage in rodent studies is an aqueous solution of methylcellulose (e.g., 0.5%) with or without a surfactant like Tween 80 (e.g., 0.1% to 0.5%). For compounds with poor aqueous solubility, a co-solvent system may be necessary, such as a mixture of DMSO (e.g., up to 10%), PEG300 (e.g., up to 40%), and saline. However, it is essential to test the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • If using a suspension, wet the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

    • If using a co-solvent system, first dissolve the this compound in the organic solvent (e.g., DMSO) before adding the other components.

  • Administration Volume: For oral gavage in rats, the volume should generally not exceed 10 mL/kg body weight. For mice, the volume is typically lower, around 5-10 mL/kg.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Side Effects (Hyperactivity, Sedation)
  • Problem: Animals exhibit excessive sedation or, conversely, hyperactivity and agitation after this compound administration.

  • Possible Causes:

    • The dose is too high, leading to excessive CNS depression (sedation) or paradoxical excitation.

    • The dose is too low, potentially causing hyperalgesia, which can manifest as agitation.[2]

    • The animal's stress level may be influencing the behavioral response.

  • Troubleshooting Steps:

    • Review and Adjust Dose: Consult the dose-response table and published literature to ensure the dose is appropriate for the intended effect and animal model. Consider performing a dose-response study to identify the optimal dose with the minimal side effect profile.

    • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced behavioral changes.

    • Refine Dosing Schedule: If administering multiple doses, evaluate the dosing interval. A shorter or longer interval may be necessary depending on the observed effects and the drug's half-life.

Issue 2: Seizure Activity Observed
  • Problem: Animals exhibit seizure-like behaviors, such as myoclonic twitches, stereotyped movements, or generalized convulsions.[1]

  • Possible Cause: The administered dose of this compound is in the convulsive range (e.g., 50-80 mg/kg in rats).[1]

  • Immediate Action & Protocol:

    • Ensure Animal Safety: Place the animal in a cage with bedding removed to prevent asphyxiation. If multiple animals are housed together, isolate the seizing animal to prevent injury.

    • Administer Anticonvulsant: If ethically approved and part of the experimental protocol, administer a fast-acting anticonvulsant. Benzodiazepines are generally the first-line treatment for drug-induced seizures.[3]

      • Diazepam: Can be administered intraperitoneally (IP) at a dose of 5-10 mg/kg.

      • Pentobarbital: Can be administered IP at a dose of 20-30 mg/kg.

    • Provide Supportive Care:

      • Hydration: Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) to prevent dehydration, especially if seizures are prolonged.

      • Temperature Control: Monitor the animal's body temperature and provide a heat source if necessary to prevent hypothermia.

    • Monitor and Document: Continuously monitor the animal for the duration and severity of seizure activity and its response to treatment. Document all observations and interventions.

    • Euthanasia: If seizures are prolonged, severe, and unresponsive to treatment, humane euthanasia should be considered as an endpoint.

Issue 3: Monitoring and Mitigating Anticholinergic Side Effects
  • Problem: Difficulty in assessing and managing common anticholinergic side effects like dry mouth, blurred vision, and urinary retention in rodents.

  • Monitoring and Mitigation Strategies:

    • Dry Mouth (Xerostomia):

      • Monitoring: Observe for excessive grooming of the face and mouth, increased water consumption, or difficulty consuming dry food pellets.

      • Mitigation: Provide softened food mash or gel-based hydration to facilitate eating and drinking. Ensure ad libitum access to water.

    • Blurred Vision:

      • Monitoring: While direct assessment is difficult, observe for changes in exploratory behavior, hesitation at cage edges, or altered performance in visual-based behavioral tasks.

      • Mitigation: Minimize the need for complex visual navigation in the experimental setup. Ensure the cage environment is familiar and free of unexpected obstacles.

    • Urinary Retention:

      • Monitoring: Check for a distended bladder upon gentle palpation of the lower abdomen. Monitor for reduced urine output by observing cage bedding.

      • Mitigation: If urinary retention is suspected and severe, consult with a veterinarian. Gentle manual expression of the bladder may be considered by trained personnel.

    • Co-administration of a Cholinergic Agonist:

      • Concept: To counteract the peripheral anticholinergic effects, co-administration of a muscarinic agonist like pilocarpine can be considered. This approach aims to restore cholinergic activity at peripheral receptors without significantly affecting the central effects of orphenadrine.

      • Experimental Protocol (to be validated):

        • Determine the dose of this compound that produces the desired central effect.

        • In a separate cohort of animals, administer a low dose of pilocarpine (e.g., 0.5-1 mg/kg, IP) concurrently with this compound.

        • Observe for a reduction in peripheral anticholinergic signs (e.g., increased salivation, normal urination) without a significant alteration in the desired central effect of orphenadrine.

        • A dose-response study for pilocarpine co-administration is necessary to find the optimal balance between mitigating side effects and not interfering with the primary experimental outcomes.

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects in Mice (Hot Plate Test)

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, non-damaging temperature (e.g., 55 ± 0.5°C).

  • Procedure: a. Habituate the mice to the testing room for at least 30 minutes before the experiment. b. Gently place each mouse on the hot plate and start a timer. c. Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. d. Record the latency (in seconds) to the first nociceptive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. e. Administer this compound (e.g., 5, 10, 15, 20, 25 mg/kg, IP) or vehicle. f. Test the mice on the hot plate at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time course of the antinociceptive effect.

Visualizations

Orphenadrine_Mechanism_and_Side_Effects Orphenadrine This compound CNS Central Nervous System Orphenadrine->CNS PNS Peripheral Nervous System Orphenadrine->PNS Muscarinic_Receptors_Central Central Muscarinic Receptors (Antagonism) CNS->Muscarinic_Receptors_Central Muscarinic_Receptors_Peripheral Peripheral Muscarinic Receptors (Antagonism) PNS->Muscarinic_Receptors_Peripheral Therapeutic_Effects Therapeutic Effects (Muscle Relaxation, Analgesia) Muscarinic_Receptors_Central->Therapeutic_Effects Side_Effects_Central Central Side Effects (Sedation, Dizziness, Seizures) Muscarinic_Receptors_Central->Side_Effects_Central Side_Effects_Peripheral Peripheral Side Effects (Dry Mouth, Blurred Vision, Urinary Retention) Muscarinic_Receptors_Peripheral->Side_Effects_Peripheral

Caption: Orphenadrine's mechanism and resulting effects.

Troubleshooting_Workflow Start Adverse Event Observed Identify Identify the Side Effect (e.g., Seizure, Sedation) Start->Identify Is_Severe Is the Side Effect Life-Threatening? Identify->Is_Severe Immediate_Action Immediate Intervention (e.g., Anticonvulsant, Supportive Care) Is_Severe->Immediate_Action Yes Dose_Review Review and Adjust Dose Is_Severe->Dose_Review No Monitor Monitor and Document Immediate_Action->Monitor Dose_Review->Monitor Euthanasia Consider Humane Endpoint Monitor->Euthanasia If condition worsens Continue Continue Experiment with Modified Protocol Monitor->Continue If stable/improved

Caption: Troubleshooting workflow for adverse events.

References

Enhancing the precision of orphenadrine citrate quantification at low concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the precise quantification of orphenadrine citrate, especially at low concentrations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the quantification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I observing a high baseline noise in my chromatogram?

A: High baseline noise can significantly impact the limit of detection and quantification. Potential causes include:

  • Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can create a noisy baseline.

    • Solution: Prepare fresh mobile phase daily using HPLC-grade solvents and filter it through a 0.45 µm membrane.[1] Degas the mobile phase before use.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can increase noise.

    • Solution: Flush the flow cell with an appropriate solvent (e.g., isopropanol). If the problem persists, consult the instrument manual for lamp replacement procedures.

  • Pump Problems: Inconsistent solvent delivery from the HPLC pump can lead to baseline fluctuations.

    • Solution: Prime the pump to remove air bubbles. If the issue continues, check pump seals and pistons for wear.

Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What can I do?

A: Poor peak shape can affect integration accuracy and resolution. Common reasons include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Adjust the mobile phase pH. For orphenadrine, a slightly acidic mobile phase (e.g., pH 3.0) can improve peak shape.[2] The use of an ion-pairing agent might also be beneficial.

  • Column Degradation: A void at the head of the column or contamination can distort peak shape.

    • Solution: Reverse-flush the column (if recommended by the manufacturer) or replace it if it's old or has been used extensively.

Q3: I'm experiencing low sensitivity and can't detect this compound at low concentrations. How can I improve this?

A: Achieving low limits of detection is crucial for many applications. Consider the following:

  • Suboptimal Wavelength: The UV detection wavelength may not be optimal for this compound.

    • Solution: The absorption maximum for this compound is around 215-220 nm.[2][3] Ensure your detector is set to an appropriate wavelength in this range.

  • Insufficient Sample Concentration: The concentration in the prepared sample may be too low.

    • Solution: Employ a sample pre-concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to increase the analyte concentration before injection.

  • Method of Detection: For very low concentrations, HPLC with UV detection may not be sensitive enough.

    • Solution: Consider using a more sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS methods have been shown to achieve significantly lower limits of detection for orphenadrine.[4]

Q4: My results show poor reproducibility. What are the likely causes?

A: Poor reproducibility can stem from various factors throughout the analytical workflow:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps will lead to inconsistent results.

    • Solution: Use calibrated pipettes and ensure consistent vortexing and extraction times. An internal standard can help to correct for variations.

  • Injection Volume Variability: An issue with the autosampler can lead to inconsistent injection volumes.

    • Solution: Check the autosampler for air bubbles in the syringe and ensure the injection loop is being filled completely.

  • Fluctuating Column Temperature: Changes in column temperature can affect retention times and peak areas.

    • Solution: Use a column oven to maintain a stable temperature.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

Protocol 1: RP-HPLC with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical dosage forms.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Methanol: Acetonitrile: Water (40:30:30, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 217 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1000 µg/mL.

  • Sonicate the solution for 2 minutes to ensure complete dissolution.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-70 µg/mL).

Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol) and sonicate to extract the drug.

  • Dilute the solution to the final volume with the solvent and filter through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS for Low Concentration Quantification

This method is highly sensitive and suitable for bioanalytical applications, such as determining this compound concentrations in plasma.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., Agilent Eclipse Plus ODS, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 6 mM ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient Elution: A suitable gradient to separate orphenadrine from matrix components.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition: m/z 270.3 → 181

Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare working standards by spiking the appropriate biological matrix (e.g., blank plasma) with the stock solution to create a calibration curve over the desired concentration range (e.g., 1-500 ng/mL).

Sample Preparation (Plasma):

  • To a plasma sample, add a protein precipitation agent such as acetonitrile.

  • Vortex the mixture to precipitate the proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the quantitative performance of different analytical methods for this compound.

Table 1: HPLC-UV Methods

MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC10 - 700.31.0
RP-HPLC0.5 - 150-0.0633
RP-HPLC0.1 - 500.01350.1063

Table 2: LC-MS/MS Methods

MethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MS1 - 5000.07-
HPLC-MS/MS1 - 200--
LC-MS/MS0.0025 - 10-0.0025

Visualizations

The following diagrams illustrate the experimental workflows for sample analysis and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/LC-MS Analysis start Start weigh Weigh Standard / Sample start->weigh dissolve Dissolve / Extract in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Serial Dilution (Standards) Dilute to Working Conc. (Sample) sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC/LC-MS filter->inject separate Chromatographic Separation inject->separate detect UV or MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify end End quantify->end

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow cluster_peak Peak Issues cluster_baseline Baseline & Reproducibility start Problem Encountered no_peak No Peak / Low Sensitivity start->no_peak bad_shape Poor Peak Shape start->bad_shape high_noise High Baseline Noise start->high_noise poor_repro Poor Reproducibility start->poor_repro check_wavelength Verify Detection Wavelength (215-220 nm) no_peak->check_wavelength adjust_ph Adjust Mobile Phase pH bad_shape->adjust_ph check_conc Consider Sample Pre-concentration check_wavelength->check_conc use_ms Switch to LC-MS/MS check_conc->use_ms end Problem Resolved use_ms->end check_column Inspect/Replace Column adjust_ph->check_column dilute_sample Dilute Sample check_column->dilute_sample dilute_sample->end fresh_mobile_phase Prepare Fresh Mobile Phase high_noise->fresh_mobile_phase check_prep Review Sample Prep Consistency poor_repro->check_prep check_detector Check Detector Lamp/Cell fresh_mobile_phase->check_detector check_detector->end check_autosampler Inspect Autosampler check_prep->check_autosampler check_autosampler->end

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

Validation of Analytical Methods for Orphenadrine Citrate: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of orphenadrine citrate in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose, ensuring the reliability and accuracy of results in quality control and drug development.[2]

Introduction to this compound and Analytical Validation

This compound is a skeletal muscle relaxant used to alleviate pain and discomfort from muscle spasms. Accurate and precise quantification of this compound in dosage forms is essential for ensuring product quality and therapeutic efficacy. The ICH guidelines provide a framework for validating analytical procedures, encompassing a set of performance characteristics that must be evaluated. These characteristics include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

This guide compares two common analytical techniques for this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of different validated analytical methods for this compound, providing a basis for objective comparison.

Table 1: RP-HPLC Method Validation Data
Validation ParameterMethod 1 (Single Drug)Method 2 (with Paracetamol)Method 3 (with Aspirin and Caffeine)Method 4 (Chiral Separation)
Linearity Range 10-70 µg/mL0.1-50 µg/mL0.5-150 µg/mL2-10 µg/mL
Correlation Coefficient (R²) 0.9980.9997Not Specified0.999
Accuracy (% Recovery) Not SpecifiedNot Specified98.9-101.4%Not Specified
Precision (%RSD) < 2%Not Specified< 2%< 2%
Limit of Detection (LOD) 0.3 µg/mLNot Specified6.33×10⁻² - 7.94×10⁻² µg/mL0.50 µg/mL
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified2.00 µg/mL
Specificity SpecificSpecificSpecificSpecific
Robustness RobustNot SpecifiedRobustRobust
Table 2: UV-Vis Spectrophotometry Method Validation Data
Validation ParameterMethod (with Paracetamol)
Linearity Range 2-12 µg/mL
Correlation Coefficient (R²) Not Specified
Accuracy (% Recovery) 99-100.5%
Precision (%RSD) Intraday: 0.023-0.58%, Interday: 0.35-1.86%
Limit of Detection (LOD) 0.610 µg/mL
Limit of Quantitation (LOQ) 1.85 µg/mL
Specificity Method developed for simultaneous estimation
Robustness Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method (Single Drug)
  • Instrumentation: A reversed-phase high-performance liquid chromatograph with a UV detector.

  • Column: Zodiac C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 40:30:30 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 217 nm.

  • Sample Preparation: A standard stock solution of 100 µg/mL is prepared, from which a working standard of 60 µg/mL is made for formulation assay studies.

UV-Vis Spectrophotometry Method (with Paracetamol)
  • Instrumentation: A UV-Vis spectrophotometer.

  • Method: Simultaneous equation method.

  • Solvent: Methanol.

  • Wavelengths of Measurement: 248 nm and 202.8 nm.

  • Sample Preparation: A mixed standard solution is prepared by dissolving accurately weighed this compound and paracetamol in methanol. Further dilutions are made to achieve the desired concentration range. For tablet analysis, twenty tablets are weighed and crushed. A quantity of powder equivalent to a specific dose is dissolved in methanol, sonicated, and diluted to the mark.

Capillary Electrophoresis Method (with Paracetamol)
  • Instrumentation: Capillary electrophoresis system.

  • Running Buffer: 30 mM pentane sulfonate sodium in 20 mM MOPS buffer at pH 7.7.

  • Injection Mode: Hydrodynamic injection (25 mbar for 25 s).

  • Voltage: 25 kV (positive polarity).

  • Temperature: 30 °C.

  • Validation: The method was validated for specificity, linearity (r² = 0.994), precision, accuracy, and robustness, with a reported LOQ of 0.02 mg/mL.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of an analytical method validation process as stipulated by ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure & Purpose dev Analytical Procedure Development start->dev protocol Develop Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision detection Detection Limit (LOD) protocol->detection quantitation Quantitation Limit (LOQ) protocol->quantitation robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation detection->documentation quantitation->documentation robustness->documentation system_suitability->documentation end End: Approved Validated Method documentation->end

Caption: Workflow for analytical method validation according to ICH guidelines.

References

A Comparative Analysis of Orphenadrine Citrate and Other Skeletal Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of skeletal muscle relaxants, a diverse array of therapeutic options exists for researchers and clinicians. This guide provides a detailed comparative study of orphenadrine citrate against other commonly prescribed muscle relaxants, including cyclobenzaprine, methocarbamol, and carisoprodol. The following sections delve into their mechanisms of action, comparative efficacy supported by clinical data, and the experimental protocols utilized in these assessments.

Mechanism of Action: A Diverse Pharmacological Spectrum

The therapeutic effects of skeletal muscle relaxants are achieved through various mechanisms, primarily targeting the central nervous system.

This compound exhibits a multifaceted mechanism of action. It is known to be an antagonist of muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[1][2] Its anticholinergic properties are thought to interfere with the transmission of nerve impulses from the spinal cord to skeletal muscles, contributing to muscle relaxation.[1] Furthermore, it is suggested that orphenadrine may enhance blood perfusion to the muscles.[3]

Cyclobenzaprine , structurally related to tricyclic antidepressants, acts primarily at the brainstem level to reduce tonic somatic motor activity.[4] Its effects are believed to be mediated through the modulation of noradrenergic and serotonergic pathways, influencing both gamma (γ) and alpha (α) motor systems.

Methocarbamol is a centrally acting muscle relaxant whose precise mechanism is not fully elucidated. It is thought to cause skeletal muscle relaxation by general central nervous system depression. Some evidence also suggests that it may directly affect muscles by blocking sodium channels, thereby prolonging the relaxed state of the muscle.

Carisoprodol exerts its effects through its action on the central nervous system, leading to sedation and muscle relaxation. A significant portion of its activity is attributed to its metabolite, meprobamate, which modulates GABA-A receptors in a manner similar to barbiturates. This interaction with GABA-A receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

Comparative Efficacy: Insights from Clinical Trials

Direct comparative efficacy data from large-scale, head-to-head clinical trials are limited. However, placebo-controlled studies provide valuable insights into the individual effectiveness of these agents.

DrugStudy PopulationDosagePrimary Outcome MeasureResult
This compound Patients with liver cirrhosis and muscle cramps100 mg twice daily for one month- Frequency of muscle cramps per week- Pain score (0-10)- Frequency decreased from 12.53 to 0.6 per week (p < 0.001)- Pain score improved from 8 to 0 (p < 0.001)
This compound + Paracetamol Filipino patients with low back pain35 mg this compound + 450 mg paracetamolVisual Analog Scale (VAS) score for pain71.8% of patients had a decrease of at least 2 points on the VAS on day 1
Cyclobenzaprine Patients with acute skeletal muscle spasm5 mg or 10 mg three times daily for 7 daysPatient-rated global impression of change, medication helpfulness, relief from starting backache5 mg and 10 mg doses were significantly more effective than placebo (p ≤ 0.001)
Methocarbamol Patients with painful muscle spasm1500 mg four times dailyEfficacy in relieving muscle spasmEffective in approximately 60% of patients compared to 30% for placebo (p < 0.01)
Methocarbamol Patients with acute low back painIntravenous administrationPain score reduction (Numeric Rating Scale) after 60 minutesMean pain score reduction of 5.2 points
Carisoprodol Patients with acute lower-back spasm250 mg three times daily and at bedtime for 7 days- Patient-rated global impression of change- Patient-rated relief from starting backache- Significantly more effective than placebo (p < 0.0001 for both outcomes)

Experimental Protocols

The following are descriptions of the methodologies employed in the clinical trials cited in this guide.

Clinical Trial Protocol for Orphenadrine in Muscle Cramps
  • Study Design: A randomized controlled trial.

  • Participants: 30 patients with liver cirrhosis complaining of frequent muscle cramps (≥3 per week).

  • Intervention: Patients were randomized to receive either orphenadrine 100 mg twice daily or calcium carbonate 500 mg twice daily (as a control) for one month.

  • Outcome Measures: The primary outcomes were the severity, frequency, and duration of muscle cramps, assessed before and after the treatment period. Recurrence of cramps was also monitored for two weeks after discontinuation of the drug. Pain intensity was measured using a 10-point scale.

Clinical Trial Protocol for Cyclobenzaprine in Acute Muscle Spasm
  • Study Design: Two randomized, double-blind, placebo-controlled, parallel-group trials.

  • Participants: Adult patients with acute painful muscle spasm of the lumbar or cervical region.

  • Intervention: Patients were randomly assigned to receive cyclobenzaprine (2.5 mg, 5 mg, or 10 mg) or placebo three times daily for 7 days.

  • Outcome Measures: The primary efficacy measures were patient-rated clinical global impression of change, medication helpfulness, and relief from starting backache, all scored on a 5-point rating scale.

Clinical Trial Protocol for Methocarbamol in Painful Muscle Spasm
  • Study Design: A double-blind, placebo-controlled trial.

  • Participants: 59 matched pairs of patients suffering from painful muscle spasm.

  • Intervention: Patients received either methocarbamol (1500 mg four times daily) or a placebo.

  • Outcome Measures: The primary outcome was the effectiveness of the treatment in relieving muscle spasm.

Clinical Trial Protocol for Carisoprodol in Acute Lower-Back Spasm
  • Study Design: A 7-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with acute, painful muscle spasm of the lower back.

  • Intervention: Patients were randomly assigned to receive either carisoprodol 250 mg tablets or matching placebo tablets three times daily and at bedtime.

  • Outcome Measures: The co-primary efficacy endpoints were patient-rated global impression of change and patient-rated relief from starting backache, both scored on a 5-point rating scale. The primary analysis was conducted on day 3.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for each muscle relaxant and a general workflow for preclinical evaluation.

Orphenadrine_Signaling_Pathway Orphenadrine This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptor Orphenadrine->Muscarinic_Receptor Antagonist Histamine_H1_Receptor Histamine H1 Receptor Orphenadrine->Histamine_H1_Receptor Antagonist NMDA_Receptor NMDA Receptor Orphenadrine->NMDA_Receptor Antagonist Nerve_Impulse Reduced Nerve Impulse Transmission Muscarinic_Receptor->Nerve_Impulse Inhibition Histamine_H1_Receptor->Nerve_Impulse Inhibition NMDA_Receptor->Nerve_Impulse Inhibition Muscle_Relaxation Muscle Relaxation Nerve_Impulse->Muscle_Relaxation

Orphenadrine's multi-receptor antagonist activity.

Cyclobenzaprine_Signaling_Pathway Cyclobenzaprine Cyclobenzaprine Brainstem Brainstem Cyclobenzaprine->Brainstem Noradrenergic_Pathway Noradrenergic Pathways Brainstem->Noradrenergic_Pathway Modulates Serotonergic_Pathway Serotonergic Pathways Brainstem->Serotonergic_Pathway Modulates Motor_Neuron_Activity Reduced Tonic Somatic Motor Activity Noradrenergic_Pathway->Motor_Neuron_Activity Serotonergic_Pathway->Motor_Neuron_Activity Muscle_Relaxation Muscle Relaxation Motor_Neuron_Activity->Muscle_Relaxation

Cyclobenzaprine's central mechanism of action.

Methocarbamol_Signaling_Pathway Methocarbamol Methocarbamol CNS Central Nervous System Methocarbamol->CNS Sodium_Channels Voltage-Gated Sodium Channels (Muscle) Methocarbamol->Sodium_Channels CNS_Depression General CNS Depression CNS->CNS_Depression Sodium_Channel_Blockade Blockade Sodium_Channels->Sodium_Channel_Blockade Muscle_Relaxation Muscle Relaxation CNS_Depression->Muscle_Relaxation Sodium_Channel_Blockade->Muscle_Relaxation

Methocarbamol's dual central and potential peripheral actions.

Carisoprodol_Signaling_Pathway Carisoprodol Carisoprodol Meprobamate Meprobamate (Metabolite) Carisoprodol->Meprobamate Metabolized to GABA_A_Receptor GABA-A Receptor Meprobamate->GABA_A_Receptor Modulates Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Muscle_Relaxation Muscle Relaxation & Sedation Neuronal_Hyperpolarization->Muscle_Relaxation

Carisoprodol's GABA-A receptor-mediated pathway.

Preclinical_Evaluation_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) Drug_Admin Drug Administration (Vehicle Control vs. Test Compound) Animal_Model->Drug_Admin Rotarod Rotarod Test (Motor Coordination) Drug_Admin->Rotarod Grip_Strength Grip Strength Test (Muscle Strength) Drug_Admin->Grip_Strength Data_Analysis Data Analysis (e.g., ED50 Calculation) Rotarod->Data_Analysis Grip_Strength->Data_Analysis Efficacy_Determination Determination of Muscle Relaxant Efficacy Data_Analysis->Efficacy_Determination

A generalized workflow for preclinical evaluation.

References

A Comparative Analysis of Orphenadrine Citrate and Cyclobenzaprine Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of skeletal muscle relaxants, orphenadrine citrate and cyclobenzaprine are two prominent centrally acting agents utilized for the relief of muscle spasms and associated pain. While both have established clinical use, a detailed comparative analysis of their efficacy in preclinical animal models is crucial for researchers, scientists, and drug development professionals to understand their distinct pharmacological profiles. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Mechanisms of Action: A Tale of Two Pathways

This compound and cyclobenzaprine, though both classified as central muscle relaxants, exert their effects through different neurochemical pathways.

This compound: Structurally related to diphenhydramine, orphenadrine's mechanism is not fully elucidated but is known to involve multiple systems. It possesses anticholinergic, antihistaminic, and N-methyl-D-aspartate (NMDA) receptor antagonist properties.[1][2][3] Its muscle relaxant effects are thought to be mediated by its central atropine-like effects, rather than a direct action on skeletal muscles.[1][4]

Cyclobenzaprine: Structurally similar to tricyclic antidepressants, cyclobenzaprine acts primarily at the brainstem level within the central nervous system. Preclinical research suggests that its muscle relaxant effect is mediated through the activation of the locus coeruleus, leading to an increased release of norepinephrine in the spinal cord. This noradrenergic activity is believed to inhibit alpha and gamma motor neurons, thereby reducing muscle hyperactivity.

G cluster_orphenadrine This compound cluster_cyclobenzaprine Cyclobenzaprine Orphenadrine This compound Muscarinic_R Muscarinic Receptors Orphenadrine->Muscarinic_R Antagonist Histamine_H1_R Histamine H1 Receptors Orphenadrine->Histamine_H1_R Antagonist NMDA_R NMDA Receptors Orphenadrine->NMDA_R Antagonist Muscle_Relaxation_O Muscle Relaxation Muscarinic_R->Muscle_Relaxation_O Inhibition of Cholinergic Activity Histamine_H1_R->Muscle_Relaxation_O Sedative Effects NMDA_R->Muscle_Relaxation_O Modulation of Nociceptive Pathways Cyclobenzaprine Cyclobenzaprine Brainstem Brainstem (Locus Coeruleus) Cyclobenzaprine->Brainstem Acts on Spinal_Cord Spinal Cord (Ventral Horn) Brainstem->Spinal_Cord Increases Norepinephrine Release Motor_Neuron Alpha & Gamma Motor Neurons Spinal_Cord->Motor_Neuron Inhibits Muscle_Hyperactivity Skeletal Muscle Hyperactivity Motor_Neuron->Muscle_Hyperactivity Reduces Firing

Figure 1: Proposed Mechanisms of Action.

Efficacy in Animal Models: Quantitative Data

Direct head-to-head comparative studies of this compound and cyclobenzaprine in the same animal models are limited in the available scientific literature. However, individual studies provide valuable data on their efficacy in various models of muscle spasm and nociception.

This compound Efficacy Data
Animal ModelSpeciesKey Efficacy ParameterDosageRouteOutcome
Formalin TestMiceReduction in paw licking timeNot specifiedNot specifiedClear antinociceptive effects
Increasing Temperature Hot-Plate TestMiceIncreased pain threshold> Low dosesIPHypoalgesia at higher doses
Tonic Extensor Seizures (Electroshock)MiceInhibition of seizuresNot specifiedNot specifiedEffective
Tonic Extensor Seizures (Pentylenetetrazol)MiceInhibition of seizuresNot specifiedNot specifiedEffective
Decerebrate RigidityCatsBlockade of rigidityNot specifiedNot specifiedEffective in some animals
Cyclobenzaprine Efficacy Data
Animal ModelSpeciesKey Efficacy ParameterDosageRouteOutcome
Intercollicular Decerebrate RigidityRatAbolished muscle rigidityNot specifiedIVEffective
Morphine-Induced RigidityRatAttenuation of rigidityNot specifiedNot specifiedEffective and moderately specific
Decerebrate RigidityCatAttenuation of rigidityNot specifiedNot specifiedEffective and moderately specific
Polysynaptic Linguomandibular ReflexCatInhibition of reflexNot specifiedNot specifiedEffective and moderately specific

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used to evaluate these muscle relaxants.

Antinociceptive and Analgesic Models
  • Formalin Test: This model assesses inflammatory pain. A dilute solution of formalin is injected into the paw of a rodent, and the time spent licking the injected paw is measured as an indicator of pain.

  • Hot-Plate Test: This test evaluates thermal pain. Animals are placed on a heated surface, and the latency to a pain response (e.g., jumping or paw licking) is recorded.

  • Experimental Workflow:

G cluster_workflow Typical Analgesic/Antinociceptive Experimental Workflow start Animal Acclimation drug_admin Drug Administration (Orphenadrine or Cyclobenzaprine) start->drug_admin pain_model Induction of Nociceptive Model (e.g., Formalin, Hot-Plate) drug_admin->pain_model behavioral_assessment Behavioral Assessment (e.g., Paw Licking Time, Latency to Response) pain_model->behavioral_assessment data_analysis Data Analysis and Comparison to Control Group behavioral_assessment->data_analysis

Figure 2: Analgesic Experimental Workflow.
Models of Muscle Spasticity and Rigidity

  • Decerebrate Rigidity: This model is created by surgically transecting the brainstem between the superior and inferior colliculi. This results in extensor hypertonus, mimicking certain forms of spasticity. The effect of a drug is assessed by measuring the reduction in muscle tone or electromyographic (EMG) activity.

  • Morphine-Induced Rigidity: High doses of morphine can induce muscular rigidity in rats. The ability of a test compound to antagonize this effect is a measure of its muscle relaxant properties.

  • Experimental Protocol for Decerebrate Rigidity Model:

    • Animal Preparation: Anesthesia is induced, and a surgical procedure is performed to create the decerebrate state.

    • Baseline Measurement: Baseline muscle tone or EMG activity is recorded.

    • Drug Administration: The test compound (e.g., orphenadrine or cyclobenzaprine) is administered, typically intravenously.

    • Post-treatment Measurement: Muscle tone or EMG activity is continuously monitored to assess the drug's effect over time.

    • Data Analysis: The percentage reduction in rigidity from baseline is calculated and compared between treatment groups.

Comparative Summary and Conclusion

While direct comparative efficacy studies are not abundant, the available preclinical data provides insights into the distinct profiles of this compound and cyclobenzaprine.

  • This compound demonstrates clear antinociceptive effects in models of inflammatory and thermal pain, in addition to its muscle relaxant properties. Its multifaceted mechanism of action, involving anticholinergic, antihistaminic, and NMDA receptor antagonism, may contribute to its broad efficacy profile.

  • Cyclobenzaprine shows robust efficacy in models of centrally mediated muscle rigidity. Its mechanism, tied to the modulation of noradrenergic pathways in the brainstem, points to a more targeted action on the central regulation of muscle tone.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Orphenadrine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of orphenadrine citrate in pharmaceutical formulations. The information presented is synthesized from published analytical method validation studies to assist researchers in selecting the appropriate technique for their specific needs.

Performance Characteristics: A Side-by-Side Comparison

The following tables summarize the performance characteristics of HPLC and GC-MS methods for the determination of this compound, based on data from various studies.

Table 1: HPLC Method Performance

ParameterReported ValuesReference
Linearity Range10-70 µg/mL[1][2]
8.788-52.725 µg/mL[3]
0.5-150 µg/mL[4]
20-140 µg/mL[5]
Correlation Coefficient (R²)0.998
0.9991
Limit of Detection (LOD)0.3 µg/mL
0.0135 ppm (µg/mL)
Limit of Quantification (LOQ)1.0 µg/mL
0.1063 ppm (µg/mL)
Accuracy (% Recovery)98.9-101.4%
100.07%
Precision (%RSD)<2%
Inter-day: 0.1-0.2%, Intra-day: 0.0-0.3%

Table 2: GC-MS Method Performance

ParameterReported ValuesReference
Linearity Range100-500 µg/mL
Correlation Coefficient (R²)Not explicitly stated
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated
Accuracy (% Recovery)Not explicitly stated
Precision (%RSD)Not explicitly stated

Experimental Protocols

Below are detailed methodologies for representative HPLC and GC-MS analyses of this compound, based on published literature.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method developed for the determination of this compound in tablet dosage form.

  • Instrumentation : An isocratic HPLC system equipped with a UV detector is utilized.

  • Column : A Zodiac C18 column (250 mm x 4.6 mm, 5 µm) is employed for separation.

  • Mobile Phase : The mobile phase consists of a mixture of methanol, acetonitrile, and water in a ratio of 40:30:30 (v/v/v).

  • Flow Rate : The mobile phase is delivered at a flow rate of 1.0 mL/min.

  • Detection : UV detection is performed at a wavelength of 217 nm.

  • Retention Time : Under these conditions, the retention time for this compound is approximately 5.35 minutes.

  • Sample Preparation : A standard stock solution is prepared by dissolving 10 mg of this compound in 10 mL of acetonitrile to achieve a concentration of 1000 µg/mL. This stock solution is then further diluted to the desired concentrations for calibration and analysis. For tablet analysis, a crushed tablet powder equivalent to a specific amount of the drug is dissolved in the diluent, sonicated, filtered, and then appropriately diluted.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a developed and validated gas chromatographic method for this compound.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) is used.

  • Column : The chromatographic separation is achieved on a ZB-Drug-1 column (30.0 m x 0.25 mm).

  • Carrier Gas : Nitrogen is used as the carrier gas at a flow rate of 14.0 mL/min and a pressure of 130.8 kPa.

  • Oven Temperature Program : The initial oven temperature is held at 50°C for 10 minutes, then ramped up at a rate of 10°C/min to a final temperature of 200°C, which is held for 10 minutes.

  • Detector Temperature : The FID temperature is maintained at 280°C.

  • Retention Time : The retention time for this compound is reported to be 5.08 minutes.

  • Sample Preparation : Methanol is used as the diluent for the preparation of samples.

Workflow for Method Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS, for the analysis of a single analyte.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Comparison BulkSample Bulk Sample of this compound HomogenizedSample Homogenized Sample BulkSample->HomogenizedSample HPLC_Prep Sample Preparation for HPLC HomogenizedSample->HPLC_Prep GCMS_Prep Sample Preparation for GC-MS HomogenizedSample->GCMS_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis HPLC_Results HPLC Quantitative Results HPLC_Analysis->HPLC_Results GCMS_Results GC-MS Quantitative Results GCMS_Analysis->GCMS_Results Comparison Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Results->Comparison GCMS_Results->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

References

A Double-Blind Comparison of Orphenadrine-Paracetamol Combination and Paracetamol Alone: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the therapeutic effects of a fixed-dose combination of orphenadrine and paracetamol versus paracetamol administered as a monotherapy. The analysis is based on data from double-blind clinical trials and pharmacological studies, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

The synergistic analgesic effect of the orphenadrine-paracetamol combination can be attributed to their distinct and complementary mechanisms of action.

Paracetamol: The analgesic properties of paracetamol are primarily mediated through central nervous system pathways. One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the brain.[1][2][3][4][5] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever. Another significant pathway involves the metabolism of paracetamol to AM404 in the brain. AM404 acts on the endocannabinoid system and activates TRPV1 receptors, contributing to its analgesic effects. There is also evidence to suggest that paracetamol activates descending serotonergic pathways, further modulating pain perception.

Orphenadrine: Orphenadrine functions as a centrally acting skeletal muscle relaxant with anticholinergic and analgesic properties. Its primary mechanism involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. By blocking NMDA receptors, orphenadrine interferes with the transmission of nerve impulses associated with muscle spasm and pain. Additionally, its anticholinergic action contributes to muscle relaxation by blocking muscarinic acetylcholine receptors. Orphenadrine also exhibits histamine H1 receptor antagonism.

The following diagrams illustrate the proposed signaling pathways for paracetamol and orphenadrine.

Paracetamol_Pathway Paracetamol Paracetamol Metabolism Metabolism (in Brain) Paracetamol->Metabolism COX2 COX-2 Inhibition (Central) Paracetamol->COX2 Serotonergic Descending Serotonergic Pathway Activation Paracetamol->Serotonergic AM404 AM404 Metabolism->AM404 TRPV1 TRPV1 Receptor Activation AM404->TRPV1 Endocannabinoid Endocannabinoid System Modulation AM404->Endocannabinoid Analgesia Analgesic Effect TRPV1->Analgesia Endocannabinoid->Analgesia Prostaglandins Reduced Prostaglandin Synthesis COX2->Prostaglandins Prostaglandins->Analgesia Serotonergic->Analgesia

Caption: Proposed Signaling Pathways of Paracetamol.

Orphenadrine_Pathway Orphenadrine Orphenadrine NMDAR NMDA Receptor Antagonism Orphenadrine->NMDAR MuscarinicR Muscarinic Acetylcholine Receptor Blockade Orphenadrine->MuscarinicR H1R Histamine H1 Receptor Antagonism Orphenadrine->H1R Analgesia Analgesic Effect NMDAR->Analgesia MuscleRelaxation Skeletal Muscle Relaxation MuscarinicR->MuscleRelaxation MuscleRelaxation->Analgesia

Caption: Proposed Signaling Pathways of Orphenadrine.

Experimental Protocols

The data presented in this guide is primarily derived from double-blind, randomized controlled trials. A summary of a key experimental protocol is provided below.

Study Design: A double-blind, parallel-group, 7-day study was conducted to compare the efficacy of an orphenadrine-paracetamol combination with a placebo.

  • Participants: 44 patients, aged 18 to 70 years, with painful muscular tension and palpable myositis in the neck or neck/upper thorax region were included in the study. Patients were randomly allocated into two homogenous groups, stratified by sex and initial pain intensity.

  • Intervention:

    • Treatment Group: Received a combination tablet containing 35 mg orphenadrine citrate and 450 mg paracetamol.

    • Control Group: Received a placebo tablet.

  • Dosage: One tablet administered three times daily.

  • Outcome Measures: The primary outcome was the assessment of pain relief, measured daily using a visual analogue scale (VAS).

  • Statistical Analysis: The specific statistical tests used for data analysis were not detailed in the available abstracts but would typically involve comparisons of mean pain scores between the groups over the treatment period.

The following diagram outlines the general workflow of such a clinical trial.

Clinical_Trial_Workflow Start Patient Recruitment (Painful Musculoskeletal Condition) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group: Orphenadrine-Paracetamol Randomization->GroupA GroupB Control Group: Paracetamol Alone Randomization->GroupB Treatment 7-Day Treatment Period (Double-Blind) GroupA->Treatment GroupB->Treatment Assessment Daily Assessment of Pain, Spasm, and Activity Treatment->Assessment Analysis Statistical Analysis of Outcomes Assessment->Analysis Results Results and Conclusion Analysis->Results

Caption: General Experimental Workflow for a Double-Blind Comparison.

Data Presentation

The following tables summarize the quantitative data on the efficacy of the orphenadrine-paracetamol combination.

Table 1: Efficacy of Orphenadrine-Paracetamol Combination vs. Placebo in Myalgia

Day of TreatmentMean Pain Relief Score (Orphenadrine/Paracetamol)Mean Pain Relief Score (Placebo)Statistical Significance (Between Groups)
Day 14.2-Not Statistically Significant
Day 213.8-Not Statistically Significant
Day 319.2-Statistically Significant
Day 422.7-Statistically Significant
Day 5--Statistically Significant
Day 6--Statistically Significant
Day 7--Statistically Significant

Data extracted from Høivik and Moe, 1983. Pain relief was assessed on a visual analogue scale. Higher scores indicate greater pain relief.

A key study by McGuinness (1983) directly compared the orphenadrine-paracetamol combination with paracetamol alone. While the full quantitative data is not publicly available, the study reported that for all three measured parameters—pain, spasm, and impaired activity—the combination product resulted in a significantly quicker recovery compared to paracetamol alone.

Table 2: Summary of Findings from McGuinness (1983) Trial

ParameterOrphenadrine-Paracetamol CombinationParacetamol Alone
Pain Significantly quicker recoverySlower recovery
Spasm Significantly quicker recoverySlower recovery
Impaired Activity Significantly quicker recoverySlower recovery

Adverse Effects

The adverse effects associated with the orphenadrine-paracetamol combination are generally mild and are primarily attributed to the anticholinergic properties of orphenadrine. A 2024 real-world effectiveness study on the combination for low back pain reported that adverse events, mainly mild dizziness and somnolence, occurred in 22 out of 255 participants and resolved with rest.

Commonly reported side effects for orphenadrine include:

  • Dry mouth

  • Dizziness

  • Drowsiness

  • Nausea

  • Blurred vision

  • Tachycardia

  • Urinary hesitancy or retention

Paracetamol is generally well-tolerated at therapeutic doses, with a lower incidence of gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

The available evidence from double-blind clinical trials indicates that the combination of orphenadrine and paracetamol offers superior analgesic efficacy compared to both placebo and paracetamol monotherapy for painful musculoskeletal conditions. The combination therapy leads to a significantly faster improvement in pain, muscle spasm, and impaired activity. The distinct mechanisms of action of orphenadrine and paracetamol likely contribute to a synergistic therapeutic effect. While the combination is associated with a higher incidence of mild anticholinergic side effects, it is generally well-tolerated. For researchers and drug development professionals, the orphenadrine-paracetamol combination represents a rational and effective approach to the management of pain associated with muscle spasm, warranting further investigation into its long-term efficacy and safety profile.

References

A Comparative Guide to the Bioequivalence of Generic Orphenadrine Citrate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic orphenadrine citrate formulations based on available experimental data. This compound, a skeletal muscle relaxant with anticholinergic and antihistaminic properties, is widely available in generic forms. Ensuring the bioequivalence of these generics to the reference product is crucial for their interchangeability in clinical practice.

Executive Summary

Bioequivalence studies are essential to demonstrate that a generic drug performs in the same manner as the innovator drug. For this compound, these studies typically involve a single-dose, two-way crossover design in healthy volunteers under fasting conditions. The key pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), the time to reach maximum concentration (Tmax), and the elimination half-life (t1/2). The results of these studies indicate that the tested generic formulations of this compound are bioequivalent to the reference products, with their 90% confidence intervals for the ratio of Cmax and AUC falling within the generally accepted range of 80-125%.

Comparative Bioequivalence Data

The following tables summarize the key pharmacokinetic parameters from comparative bioequivalence studies of different this compound formulations.

Table 1: Bioequivalence of this compound 100 mg Extended-Release Tablets (Test vs. Reference - Norflex®) [1]

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation (Norflex®)Ratio (Test/Reference)90% Confidence Interval
AUC0-t (ng·hr/mL)1565 ± 731Not explicitly stated, but ratio is near 1~99%Not explicitly stated, but bioequivalent
AUC0-inf (ng·hr/mL)Not explicitly statedNot explicitly stated, but ratio is near 1~98%Not explicitly stated, but bioequivalent
Cmax (ng/mL)82.8 ± 26.2Not explicitly stated, but ratio is near 1~98%Not explicitly stated, but bioequivalent
Tmax (hr)3.0 ± 0.9Occurred 1 hour later than test--
t1/2 (hr)25.8 ± 10.3Not explicitly stated--

Data presented as mean ± standard deviation where available. The study concluded that the test product is bioequivalent to the reference product.[1]

Table 2: Bioequivalence of Fixed-Dose Combination Tablets (450 mg Paracetamol / 35 mg this compound) [2][3]

Pharmacokinetic Parameter (Orphenadrine)Test Formulation (Generic)Reference FormulationRatio (Test/Reference) (%)90% Confidence Interval (%)
AUC0-t Not explicitly statedNot explicitly stated105.9100.92 - 111.27
AUC0-∞ Not explicitly statedNot explicitly stated102.496.94 - 108.08
Cmax Not explicitly statedNot explicitly stated106.1100.11 - 112.50

This study concluded that the test preparation is bioequivalent to the reference preparation and can be used interchangeably.[3]

Experimental Protocols

The bioequivalence of generic this compound formulations is typically established through in vivo studies in healthy human subjects. The following provides a detailed methodology for a representative bioequivalence study.

Study Design

A single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence, 2-period crossover study is a common design. This design minimizes inter-subject variability and allows for a direct comparison of the test and reference formulations within the same subject. A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

Study Population

Healthy male and non-pregnant female volunteers between the ages of 18 and 55 are typically enrolled. Subjects undergo a comprehensive medical screening to ensure they are in good health and do not have any contraindications to the study medication.

Dosing and Administration

After a 10-hour overnight fast, subjects receive a single oral dose of either the test or reference this compound formulation with a standardized volume of water.

Blood Sampling

Blood samples are collected at predetermined time intervals before and up to 72 hours after drug administration. A typical sampling schedule includes pre-dose, and multiple post-dose time points to adequately characterize the plasma concentration-time profile of orphenadrine.

Analytical Method

Plasma concentrations of orphenadrine are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the determination of the drug in biological matrices.

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated to determine bioequivalence.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of action of orphenadrine, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_rand Randomization s3->p1_rand p1_dose Dosing (Test or Reference) p1_rand->p1_dose p1_sample Blood Sampling p1_dose->p1_sample washout Washout Period (≥7 days) p1_sample->washout p2_dose Dosing (Crossover) washout->p2_dose p2_sample Blood Sampling p2_dose->p2_sample a1 LC-MS/MS Analysis of Plasma Samples p2_sample->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 be Bioequivalence Determination a3->be

Caption: Experimental workflow for a typical crossover bioequivalence study.

Orphenadrine exerts its effects through multiple mechanisms of action, including antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.

Orphenadrine_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Orphenadrine Orphenadrine H1R Histamine H1 Receptor Orphenadrine->H1R antagonizes Gq11 Gq/11 protein H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway of histamine H1 receptor antagonism by orphenadrine.

Conclusion

Based on the reviewed studies, generic formulations of this compound have consistently demonstrated bioequivalence to their respective reference listed drugs. The pharmacokinetic profiles of the generic and innovator products are comparable, supporting their interchangeability. The methodologies employed in these bioequivalence studies are robust and adhere to regulatory guidelines, ensuring the quality and performance of the generic products. Researchers and drug development professionals can be confident in the therapeutic equivalence of these generic formulations.

References

Orphenadrine/Paracetamol Combination Demonstrates Superior Analgesic Efficacy Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

The combination of orphenadrine citrate and paracetamol has been shown to provide significantly better pain relief than placebo in multiple clinical studies involving patients with painful musculoskeletal conditions. These findings are supported by quantitative data from controlled trials and an understanding of the distinct, yet complementary, mechanisms of action of the two active components.

A systematic review of available clinical data indicates that the orphenadrine/paracetamol combination is more efficacious than a placebo for pain relief.[1][2] This superiority is evident in studies assessing pain from muscle tension and post-surgical pain.

Quantitative Data from Clinical Trials

The analgesic efficacy of the orphenadrine/paracetamol combination has been quantified in several double-blind, placebo-controlled studies. The following table summarizes key findings from a notable study comparing the combination to a placebo.

Outcome Measure Orphenadrine/Paracetamol Group Placebo Group Statistical Significance
Clinically Significant Improvement 68% of patients25% of patientsp < 0.01
Statistically Significant Pain Relief (from baseline) Achieved from Day 2 onwardsNot achieved on any day-
Superiority of Combination over Placebo in Pain Relief Statistically significant from Day 3 onwards--

Data from Høivik and Moe, 1983, a 7-day study on patients with myalgia.[3][4]

In a separate study involving patients with post-operative oral pain, the combination of orphenadrine (25 mg) and acetaminophen (325 mg) demonstrated statistically superior analgesic efficacy in both Pain Intensity Difference (PID) and Sum of Pain Intensity Difference (SPID) scores compared to placebo at all measured time points from 30 minutes to six hours.[5]

Experimental Protocols

A representative example of the methodology used to evaluate the efficacy of the orphenadrine/paracetamol combination is the double-blind, parallel-group study conducted by Høivik and Moe (1983).

Objective: To compare the clinical efficacy and tolerability of a combination of 35 mg this compound and 450 mg paracetamol with a placebo in patients with pain due to tension in the cervical and upper thoracic musculature.

Study Design:

  • Type: Controlled, double-blind, parallel-group, randomized clinical trial.

  • Duration: 7 days.

  • Participants: 44 patients suffering from myalgia.

  • Randomization: Patients were randomly allocated to one of two treatment groups, stratified by sex and initial pain intensity.

  • Intervention:

    • Active Group: One tablet of orphenadrine (35 mg)/paracetamol (450 mg) three times daily.

    • Control Group: One placebo tablet three times daily.

  • Primary Outcome Measure: Daily assessment of pain intensity using a visual analogue scale (VAS).

The workflow for this type of clinical trial is illustrated in the diagram below.

G cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase (7 Days) cluster_assessment Data Collection and Analysis P Patient Population (N=44 with Myalgia) I Inclusion/Exclusion Criteria Met P->I Screening R Randomization I->R G1 Group 1: Orphenadrine/Paracetamol (1 tablet, 3x daily) R->G1 Stratified by sex and pain intensity G2 Group 2: Placebo (1 tablet, 3x daily) R->G2 Stratified by sex and pain intensity D Daily Pain Assessment (Visual Analogue Scale) G1->D G2->D S Statistical Analysis D->S

Experimental workflow for a double-blind, placebo-controlled trial.

Signaling Pathways and Mechanisms of Action

The enhanced analgesic effect of the orphenadrine/paracetamol combination can be attributed to their different and complementary mechanisms of action.

Orphenadrine is a centrally acting skeletal muscle relaxant. Its therapeutic effects are thought to be related to its anticholinergic properties, acting on central motor centers or the medulla. It also exhibits antihistaminic effects and acts as an NMDA receptor antagonist.

Paracetamol (Acetaminophen) has a more complex and not fully elucidated mechanism. It is considered a weak inhibitor of cyclooxygenase (COX) enzymes, particularly in the central nervous system where peroxide levels are low. There is significant evidence that its analgesic effect is mediated through the activation of descending serotonergic pathways. Furthermore, a metabolite of paracetamol, AM404, is formed in the brain and acts on the endocannabinoid system, which may play a role in its analgesic properties.

The following diagram illustrates the proposed signaling pathways for both drugs.

G cluster_orph Orphenadrine Pathway cluster_para Paracetamol Pathway Orph Orphenadrine NMDA NMDA Receptor Orph->NMDA Antagonizes ACh Muscarinic ACh Receptors Orph->ACh Antagonizes H1 Histamine H1 Receptor Orph->H1 Antagonizes MR Muscle Relaxation (Central Action) NMDA->MR ACh->MR PainRelief Analgesia MR->PainRelief Contributes to Para Paracetamol COX COX Enzymes (CNS) Para->COX Inhibits Serotonin Descending Serotonergic Pathway Para->Serotonin Activates AM404 AM404 (Metabolite) Para->AM404 Metabolized to PG Prostaglandin Synthesis COX->PG PG->PainRelief Serotonin->PainRelief Cannabinoid Cannabinoid Receptors AM404->Cannabinoid Activates Cannabinoid->PainRelief

Proposed analgesic signaling pathways of orphenadrine and paracetamol.

References

A Comparative Review of the Safety Profiles of Different Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of commonly prescribed muscle relaxants, categorized as antispasmodics and neuromuscular blockers. The information presented is collated from a range of clinical trials and review articles to support research and drug development efforts.

Executive Summary

Skeletal muscle relaxants are a diverse group of drugs used to treat conditions ranging from acute muscle spasms to spasticity associated with neurological disorders. Their safety profiles vary significantly, influencing clinical decision-making. Antispasmodics, which are centrally acting, are generally associated with central nervous system (CNS) side effects such as drowsiness and dizziness. Some, like carisoprodol, carry a risk of dependence. Neuromuscular blockers, which act peripherally at the neuromuscular junction, have a different set of potential adverse effects, primarily related to cardiovascular and respiratory function. This guide offers a detailed comparative analysis of these safety profiles, supported by available quantitative data from clinical studies.

Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of common adverse effects for various antispasmodic and neuromuscular blocking agents based on data from clinical trials and prescribing information.

Table 1: Comparative Safety Profile of Antispasmodic Muscle Relaxants
Adverse EffectCyclobenzaprineCarisoprodolMetaxaloneMethocarbamolOrphenadrineBaclofenTizanidineChlorzoxazone
Drowsiness/Somnolence 7.3% (immediate release)[1]13-17%[2][3]Not specified quantitatively, but common[4]4%[2]6.67%Higher risk than tizanidineMore common than baclofenOccasional
Dizziness/Lightheadedness Common7-8%CommonCommon6%CommonCommonOccasional
Dry Mouth CommonNot specifiedNot specifiedNot specified26.67%Less common than tizanidineMore common than baclofenNot specified
Headache Common3-5%CommonCommonCommonCommonCommonNot specified
Nausea/Vomiting Not specifiedCommonCommonCommon6.67% (nausea)CommonNot specifiedOccasional
Weakness Not specifiedNot specifiedNot specifiedNot specifiedCommonMore common than tizanidineLess common than baclofenNot specified
Hypotension Not specifiedPostural hypotension reportedNot specifiedReportedNot specifiedReportedReportedNot specified
Hepatotoxicity RareRareRare, jaundice reportedJaundice reportedRareRareAssociated with liver toxicityRare but serious, including fatal cases
Abuse Potential ReportedSignificantNot specifiedSome potentialNot specifiedNot specifiedNot specifiedNot specified

Note: Incidence rates can vary based on dosage, formulation (immediate vs. extended-release), and patient population.

Table 2: Comparative Safety Profile of Neuromuscular Blocking Agents
Adverse EffectSuccinylcholineRocuroniumVecuronium
Hypoxemia 9.9%9.0%Not specified in direct comparison
Hypotension 10.1%6.4%Not specified in direct comparison
Muscle Fasciculations Common and can be severeMild in 22.03% (pretreatment)Mild in 33.33% (pretreatment)
Postoperative Myalgia CommonSignificantly less than vecuronium on day oneHigher incidence than rocuronium on day one
Bradycardia Can occurLess commonCan occur
Hyperkalemia Significant riskNo riskNo risk
Malignant Hyperthermia A known triggerNot a triggerNot a trigger
Anaphylaxis PossiblePossiblePossible

Note: The incidence of adverse effects with neuromuscular blockers is highly dependent on the clinical setting, dosage, and concomitant medications.

Experimental Protocols

The safety and efficacy of muscle relaxants are primarily evaluated through randomized controlled trials (RCTs). Below are representative methodologies for assessing the safety profiles of these agents.

Assessment of Antispasmodic Safety in Clinical Trials

A typical clinical trial protocol to assess the safety of an antispasmodic agent would involve a multi-center, randomized, double-blind, placebo-controlled, parallel-group study design.

  • Participants: Adult patients with acute, painful musculoskeletal conditions (e.g., low back pain) are recruited. Key inclusion criteria often include a minimum pain score on a visual analog scale (VAS) or numeric rating scale (NRS). Exclusion criteria typically include a history of hypersensitivity to the study drug or related compounds, significant renal or hepatic impairment, a history of substance abuse, and concomitant use of other CNS depressants.

  • Intervention and Control: Participants are randomly assigned to receive the investigational muscle relaxant at one or more dose levels, an active comparator (another muscle relaxant), or a placebo. The treatment duration is typically short-term, often 7 to 14 days.

  • Safety Assessments:

    • Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, whether observed by the investigator or reported by the patient. The severity, duration, and relationship to the study drug are assessed.

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at baseline and at specified intervals throughout the study.

    • Laboratory Tests: Blood chemistry and hematology panels are performed at screening and at the end of the study to monitor for any drug-induced changes, with particular attention to liver function tests (ALT, AST, bilirubin) for drugs with known hepatotoxic potential.

    • Central Nervous System (CNS) Assessment: Specific assessments for CNS effects like drowsiness and dizziness are often conducted using patient-reported outcomes (e.g., questionnaires or diaries) and standardized scales.

    • Cardiovascular Assessment: For drugs with potential cardiovascular effects, electrocardiograms (ECGs) may be performed at baseline and at peak plasma concentrations of the drug to assess for any changes in cardiac conduction.

Assessment of Neuromuscular Blocker Safety in the Perioperative Setting

The safety of neuromuscular blocking agents is typically evaluated in the context of general anesthesia for surgical procedures.

  • Participants: Patients scheduled for elective surgery requiring endotracheal intubation and muscle relaxation are enrolled. Patients are often stratified based on the American Society of Anesthesiologists (ASA) physical status classification.

  • Study Design: A randomized, double-blind, comparative design is common, where the investigational neuromuscular blocker is compared to a standard agent (e.g., succinylcholine or another non-depolarizing blocker).

  • Safety and Efficacy Endpoints:

    • Intubating Conditions: The quality of tracheal intubation (e.g., excellent, good, poor) is a primary efficacy and safety endpoint.

    • Hemodynamic Stability: Heart rate and blood pressure are continuously monitored and recorded at key time points (e.g., pre-induction, post-induction, post-intubation) to assess cardiovascular effects.

    • Histamine Release: Clinical signs of histamine release, such as flushing, hypotension, and bronchospasm, are monitored.

    • Recovery Characteristics: The time to recovery of neuromuscular function is assessed using a peripheral nerve stimulator (e.g., train-of-four monitoring).

    • Adverse Events: Any adverse events occurring during the perioperative and immediate postoperative period are recorded.

Mandatory Visualization

Signaling Pathway of Baclofen (GABA-B Receptor Agonist)

GABAB_Pathway cluster_neuron Presynaptic and Postsynaptic Neuron Baclofen Baclofen GABAB_R GABA-B Receptor (GPCR) Baclofen->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neuron Neuron Safety_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Administration (Drug vs. Placebo/Comparator) Randomization->Treatment AE_Monitoring Adverse Event Monitoring (Patient Reports, Clinician Observation) Treatment->AE_Monitoring Vital_Signs Vital Signs Measurement Treatment->Vital_Signs Lab_Tests Laboratory Tests (Blood Chemistry, Hematology) Treatment->Lab_Tests Data_Analysis Data Analysis (Incidence, Severity, Causality) AE_Monitoring->Data_Analysis Vital_Signs->Data_Analysis Lab_Tests->Data_Analysis Report Safety Profile Report Data_Analysis->Report Muscle_Relaxant_Classification SMR Skeletal Muscle Relaxants Antispasmodics Antispasmodics (Centrally Acting) SMR->Antispasmodics Neuromuscular_Blockers Neuromuscular Blockers (Peripherally Acting) SMR->Neuromuscular_Blockers Cyclobenzaprine Cyclobenzaprine Antispasmodics->Cyclobenzaprine Carisoprodol Carisoprodol Antispasmodics->Carisoprodol Metaxalone Metaxalone Antispasmodics->Metaxalone Depolarizing Depolarizing Neuromuscular_Blockers->Depolarizing Nondepolarizing Nondepolarizing Neuromuscular_Blockers->Nondepolarizing Succinylcholine Succinylcholine Depolarizing->Succinylcholine Rocuronium Rocuronium Nondepolarizing->Rocuronium Vecuronium Vecuronium Nondepolarizing->Vecuronium

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Orphenadrine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Orphenadrine Citrate is a critical component of laboratory safety and environmental responsibility. This compound, a prescription muscle relaxant, is recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to stringent disposal protocols is therefore not just a matter of compliance, but a commitment to protecting human health and the ecosystem.

This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring that laboratory practices align with the highest standards of safety and environmental stewardship.

Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the hazards associated with this compound. Safety Data Sheets (SDS) classify it as:

  • Acutely Toxic (Oral): Harmful if swallowed[1][2].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].

Due to these hazards, improper disposal, such as discharge into sewer systems, is strictly prohibited[3].

Step-by-Step Disposal Protocol for Laboratory Settings

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. The following steps should be followed in a laboratory or research setting:

  • Consult Institutional and Local Guidelines: Before proceeding with any disposal, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations. Waste disposal requirements can vary significantly by location.

  • Segregation of Waste:

    • Do not mix this compound waste with non-hazardous materials.

    • Keep it in a suitable, closed, and properly labeled container for disposal. The label should clearly identify the contents as "Hazardous Waste: this compound."

  • Container Management:

    • Ensure the waste container is in good condition, free from leaks or damage.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • These professionals are equipped to transport and dispose of the chemical waste in accordance with all regulatory requirements, typically via controlled incineration.

  • Documentation:

    • Maintain meticulous records of the disposed of this compound, including quantities and disposal dates. This is crucial for regulatory compliance and internal safety audits.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, or empty containers, should be handled as hazardous waste.

  • Empty Containers: Even if empty, containers may retain residue. They should be collected and disposed of along with the chemical waste. Puncturing the packaging to render it unusable for other purposes before disposal in a sanitary landfill is an alternative if permitted by local regulations, though incineration is preferred for combustible packaging.

  • Spill Cleanup: In the event of a spill, collect the material using appropriate tools and place it in a suitable container for disposal. Prevent the spilled material from entering drains or waterways.

Household Disposal of Unused this compound Medications

While this guide is intended for a professional audience, it is worth noting the FDA's general recommendations for household drug disposal when a take-back program is not available. This compound is not on the FDA's "flush list". For non-flush list medications, the FDA advises the following steps:

  • Mix the medication (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.

  • Place the mixture in a sealed container, such as a resealable plastic bag.

  • Throw the container in your household trash.

  • Scratch out all personal information on the prescription label of the empty container to protect your privacy.

However, given the high aquatic toxicity of this compound, utilizing a drug take-back program is the most environmentally sound option for household disposal.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

OrphenadrineDisposalWorkflow start This compound Waste Generated assess Assess Waste Type (Pure compound, contaminated material, empty container) start->assess consult Consult Institutional EHS & Local Regulations assess->consult segregate Segregate as Hazardous Waste consult->segregate label_container Label Container Clearly 'Hazardous Waste: this compound' segregate->label_container store Store in a Secure, Ventilated Area label_container->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor disposal Professional Disposal (Incineration/Chemical Destruction) contact_vendor->disposal document Document Disposal Details end Disposal Complete document->end disposal->document

This compound Disposal Workflow

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and regulatory compliance.

References

Personal protective equipment for handling Orphenadrine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Orphenadrine Citrate

For researchers, scientists, and drug development professionals, ensuring safe handling of this compound is paramount. This guide provides immediate safety protocols, personal protective equipment (PPE) requirements, and disposal plans to minimize risk and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following PPE is recommended to prevent exposure through inhalation, skin, or eye contact.[1][2]

Engineering Controls:

  • Work in a well-ventilated area.[3] The use of local exhaust ventilation and good general extraction is recommended to minimize exposure.[4]

Eye Protection:

  • Protective safety glasses with side-shields are recommended.[5]

Hand Protection:

  • Wear chemical-impermeable protective gloves.

Skin and Body Protection:

  • A lab coat, apron, or other protective clothing should be worn.

Respiratory Protection:

  • If user operations generate dust, a NIOSH-approved dust respirator should be used to keep airborne contaminant levels below exposure limits.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

Route of AdministrationTest AnimalLD50 (Lethal Dose, 50%)
OralMouse150 mg/kg
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Keep away from heat and sources of ignition.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep the container in a cool, well-ventilated place.

  • Store at room temperature in the original container and protect from light.

Emergency and First Aid Protocols

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.

Spillage and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Containment:

  • Use appropriate tools to put the spilled solid in a convenient waste disposal container.

  • Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.

  • Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.

Waste Disposal:

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Waste should not be disposed of untreated to the sewer.

Experimental Workflow for Handling this compound

Orphenadrine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Weigh this compound in Ventilated Enclosure B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Remove and Dispose of PPE Properly E->F G Segregate Chemical Waste F->G H Dispose of Waste via Licensed Contractor G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orphenadrine Citrate
Reactant of Route 2
Orphenadrine Citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.